Dabcyl-vnldae-edans
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C54H70N12O15S |
|---|---|
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid |
InChI |
InChI=1S/C54H70N12O15S/c1-29(2)26-40(60-53(77)41(27-44(55)67)62-54(78)47(30(3)4)63-49(73)32-14-16-33(17-15-32)64-65-34-18-20-35(21-19-34)66(6)7)52(76)61-42(28-46(70)71)51(75)58-31(5)48(72)59-39(22-23-45(68)69)50(74)57-25-24-56-38-12-8-11-37-36(38)10-9-13-43(37)82(79,80)81/h8-21,29-31,39-42,47,56H,22-28H2,1-7H3,(H2,55,67)(H,57,74)(H,58,75)(H,59,72)(H,60,77)(H,61,76)(H,62,78)(H,63,73)(H,68,69)(H,70,71)(H,79,80,81)/t31-,39-,40-,41-,42-,47-/m0/s1 |
InChI Key |
YBRHPEQUVXBMEG-NQSBLRTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Dabcyl and EDANS FRET Pair: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of the widely used Förster Resonance Energy Transfer (FRET) pair, Dabcyl and EDANS. This guide provides quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding for researchers in drug discovery and molecular biology.
The Core Principle: Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å).[1][2] Instead of the donor emitting a photon after excitation, it transfers its energy directly to the acceptor through dipole-dipole coupling.[2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the distance.[2] This strong distance dependence makes FRET a powerful tool for studying molecular interactions and conformational changes in real-time.
The Dabcyl and EDANS pair is a classic example of a fluorophore-quencher system used in FRET-based assays.[2] In this partnership:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the donor fluorophore. When excited by an appropriate wavelength of light, it has the potential to fluoresce.[2]
-
Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) serves as the acceptor , functioning as a "dark quencher."[2] It efficiently absorbs the energy transferred from EDANS but does not re-emit it as fluorescence, instead dissipating it as heat.[2]
The key to their function lies in the significant overlap between the emission spectrum of EDANS and the absorption spectrum of Dabcyl.[3][4][5] This spectral overlap is a fundamental requirement for efficient FRET to occur.[3]
Caption: Principle of FRET with the Dabcyl-EDANS pair.
Quantitative Data
The efficiency and reliability of the Dabcyl-EDANS FRET pair are grounded in their specific photophysical properties. The following tables summarize the key quantitative data for these molecules.
Table 1: Spectral Properties of Dabcyl and EDANS
| Property | EDANS (Donor) | Dabcyl (Acceptor/Quencher) | Reference(s) |
| Excitation Maximum (λex) | ~336-341 nm | Not Applicable (Quencher) | [2][3][4] |
| Emission Maximum (λem) | ~490-496 nm | Non-fluorescent | [3][4][5] |
| Absorption Maximum (λabs) | ~336 nm | ~453-472 nm | [3][4] |
| Molar Extinction Coefficient (ε) | Not consistently reported | ~32,000 M⁻¹cm⁻¹ at λmax | [2] |
| Stokes Shift | ~154 nm | Not Applicable | [5] |
Table 2: FRET Parameters for the Dabcyl-EDANS Pair
| Parameter | Value | Description | Reference(s) |
| Förster Distance (R₀) | 33 - 41 Å (3.3 - 4.1 nm) | The distance at which FRET efficiency is 50%. | [2] |
| Fluorescence Quantum Yield (ΦD) of EDANS | Reported as "high" | The ratio of photons emitted to photons absorbed. A specific numerical value is not consistently reported in the literature. | [2] |
| Quenching Efficiency | >95% in close proximity | The percentage of energy transfer from the donor to the quencher. | [2] |
| Fluorescence Enhancement Upon Cleavage | Up to 40-fold | The increase in fluorescence intensity after separation of the donor and quencher. | [2] |
Note on Förster Distance (R₀): The Förster distance is a critical parameter that characterizes the efficiency of a FRET pair. It is calculated using the following equation:
R₀⁶ = 8.79 × 10⁻²⁵ * J(λ) * n⁻⁴ * κ² * ΦD
Where:
-
J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.
-
n is the refractive index of the medium.
-
κ² is the dipole orientation factor (typically assumed to be 2/3 for freely rotating molecules).
-
ΦD is the fluorescence quantum yield of the donor (EDANS).
Experimental Protocols
The Dabcyl-EDANS FRET pair is most commonly employed in assays to detect enzymatic activity, particularly of proteases. The general principle involves designing a peptide substrate that contains a cleavage site for the enzyme of interest, flanked by EDANS and Dabcyl. In the intact peptide, the close proximity of the two molecules results in efficient quenching of EDANS fluorescence. Upon enzymatic cleavage of the peptide, EDANS and Dabcyl are separated, leading to a measurable increase in fluorescence.
General Protocol for a Protease Activity Assay
This protocol provides a general framework for measuring protease activity using a Dabcyl-EDANS labeled peptide substrate.
Materials:
-
Dabcyl-EDANS FRET peptide substrate: A custom-synthesized peptide containing the protease cleavage site of interest, with EDANS and Dabcyl conjugated to the N- and C-termini, respectively (or vice versa).
-
Protease: The purified enzyme of interest.
-
Assay Buffer: A buffer system that is optimal for the activity of the protease.
-
Inhibitor (optional): A known inhibitor of the protease to serve as a negative control.
-
Fluorescence microplate reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.
-
96-well black microplates: To minimize background fluorescence.
Procedure:
-
Reagent Preparation:
-
Reconstitute the Dabcyl-EDANS peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of the protease in the assay buffer.
-
Prepare the inhibitor solution, if applicable.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the Dabcyl-EDANS peptide substrate to each well to a final concentration typically in the low micromolar range.
-
For inhibitor studies, add the inhibitor to the designated wells.
-
Include control wells:
-
No-enzyme control: Substrate and buffer only.
-
No-substrate control: Enzyme and buffer only.
-
Positive control (optional): A known active concentration of the enzyme.
-
Inhibitor control: Substrate, enzyme, and inhibitor.
-
-
-
Initiate the Reaction:
-
Add the protease dilutions to the appropriate wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically over a set period (e.g., every 1-5 minutes for 30-60 minutes) with excitation at ~340 nm and emission at ~490 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial reaction velocity (slope of the linear portion of the curve) is proportional to the enzyme activity.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
Example: HIV-1 Protease Assay
A prominent application of the Dabcyl-EDANS pair is in the screening of inhibitors for HIV-1 protease, a critical enzyme in the viral life cycle.
Peptide Substrate Example: A commonly used substrate mimics a natural cleavage site of the HIV-1 protease, for instance: Dabcyl-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Glu(EDANS)-NH₂.
Specific Assay Conditions:
-
Assay Buffer: Typically a sodium acetate buffer at pH 4.7-5.5.
-
Substrate Concentration: 10-20 µM.
-
Enzyme Concentration: In the nanomolar range.
-
Incubation Temperature: 37°C.
The protocol would follow the general steps outlined above, with these specific conditions. This type of assay is highly amenable to high-throughput screening for the discovery of novel HIV-1 protease inhibitors.
Mandatory Visualizations
FRET Signaling Pathway
The following diagram illustrates the fundamental "off/on" signaling mechanism of a Dabcyl-EDANS FRET-based sensor upon interaction with a protease.
Caption: Signaling pathway of a protease-activated FRET sensor.
Experimental Workflow
The diagram below outlines the typical workflow for a high-throughput screening (HTS) campaign to identify protease inhibitors using the Dabcyl-EDANS FRET pair.
Caption: High-throughput screening workflow for protease inhibitors.
Conclusion
The Dabcyl and EDANS FRET pair remains a robust and versatile tool for researchers in various fields, particularly in drug discovery for the study of enzymatic activity. Its high quenching efficiency, significant fluorescence enhancement upon cleavage, and well-characterized spectral properties make it an ideal choice for developing sensitive and reliable assays. By understanding the core principles of FRET and following well-defined experimental protocols, researchers can effectively leverage this powerful technology to advance their scientific investigations.
References
- 1. EDANS acid [5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid]_富百科 [fluorescence.cn]
- 2. bachem.com [bachem.com]
- 3. Relative Quantum Yield - Edinburgh Instruments [edinst.com]
- 4. Spectrum [EDANS] | AAT Bioquest [aatbio.com]
- 5. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
An In-Depth Technical Guide to the Dabcyl-VNLDAE-EDANS Substrate for Caspase-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Dabcyl-VNLDAE-EDANS substrate for the study of caspase-3, a key executioner enzyme in the apoptotic pathway. This document details the underlying principles of its application, experimental protocols, and relevant signaling pathways.
Introduction to Caspase-3 and Apoptosis
Caspase-3 is a critical cysteine-aspartic protease that plays a central role in the execution phase of apoptosis, or programmed cell death.[1] It is synthesized as an inactive zymogen, procaspase-3, and upon apoptotic signaling, it is cleaved and activated by initiator caspases, such as caspase-8 and caspase-9.[2] Activated caspase-3 then proceeds to cleave a broad spectrum of cellular protein substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2] Given its pivotal role, the detection and quantification of caspase-3 activity is a cornerstone of apoptosis research and a key biomarker in the evaluation of therapeutic agents.
The this compound Substrate: A FRET-Based Approach
The this compound substrate is a fluorogenic probe designed for the sensitive and continuous measurement of caspase-3 activity. It operates on the principle of Förster Resonance Energy Transfer (FRET). The substrate consists of a specific peptide sequence, VNLDAE, which is recognized by caspase-3. This peptide is flanked by two key molecules: a fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
In the intact substrate, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence emission through FRET. Upon cleavage of the peptide linker by active caspase-3, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine the rate of substrate cleavage and, consequently, the activity of caspase-3.
Mechanism of Action
The fundamental principle of the assay is the distance-dependent transfer of energy from an excited donor fluorophore (EDANS) to an acceptor molecule (Dabcyl). When the two are in close proximity (typically 10-100 Å), the energy from the excited EDANS is non-radiatively transferred to Dabcyl, which then dissipates this energy as heat, resulting in low fluorescence. Caspase-3 recognizes and cleaves the peptide sequence, separating EDANS from Dabcyl. This separation disrupts FRET, and the EDANS molecule, upon excitation, now emits its characteristic fluorescence.
Quantitative Data
Spectral Properties of the Dabcyl-EDANS FRET Pair
The efficiency of FRET is highly dependent on the spectral overlap between the donor emission and the acceptor absorption spectra. The Dabcyl-EDANS pair is widely used due to its favorable spectral characteristics.
| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) at λmax |
| EDANS | ~336-340 nm | ~490-500 nm | Not specified |
| Dabcyl | ~453-474 nm | Non-fluorescent | ~32,000 M⁻¹cm⁻¹ at 468 nm[3] |
Note: The exact spectral properties can vary slightly depending on the solvent and local molecular environment.
Kinetic Parameters of this compound for Caspase-3
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-AMC | 9.7 ± 0.7 | 29.0 ± 0.9 | 3.0 x 10⁶ |
| This compound | Data not available | Data not available | Data not available |
The data for Ac-DEVD-AMC is sourced from a representative study and may vary.
Experimental Protocols
The following provides a generalized protocol for a caspase-3 activity assay using a FRET-based Dabcyl-EDANS peptide substrate. This protocol should be optimized for the specific experimental setup and cell or tissue type being used.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light.
-
Recombinant Human Caspase-3 (Positive Control): Reconstitute according to the manufacturer's instructions.
-
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO): Prepare a stock solution in DMSO.
Cell Lysate Preparation
-
Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control.
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 million cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).
Caspase-3 Activity Assay
-
Prepare a reaction mixture in a 96-well black microplate. For each reaction, add:
-
50 µL of cell lysate (containing 50-200 µg of protein) or purified caspase-3.
-
Assay Buffer to a final volume of 90 µL.
-
For inhibitor controls, pre-incubate the lysate with the caspase-3 inhibitor for 10-15 minutes at 37°C before adding the substrate.
-
-
Initiate the reaction by adding 10 µL of the this compound substrate, diluted in Assay Buffer to the desired final concentration (typically in the range of 10-50 µM).
-
Immediately measure the fluorescence in a microplate reader with excitation at ~340 nm and emission at ~490 nm.
-
Continue to monitor the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.
Data Analysis
-
Plot the fluorescence intensity versus time.
-
The rate of the reaction is the initial slope of the linear portion of the curve.
-
To determine the specific activity, a standard curve can be generated using known concentrations of free EDANS.
Caspase-3 Signaling Pathways
Caspase-3 is activated through two primary pathways: the intrinsic and extrinsic apoptotic pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bak and Bax), which permeabilize the outer mitochondrial membrane, releasing cytochrome c. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn cleaves and activates effector caspases, including caspase-3.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL or TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate procaspase-8. Activated caspase-8 can then directly cleave and activate caspase-3.
Conclusion
The this compound substrate provides a valuable tool for the real-time monitoring of caspase-3 activity. Its FRET-based mechanism allows for a sensitive and continuous assay format, making it suitable for a wide range of applications in apoptosis research and drug discovery. While specific kinetic data for this particular substrate is not widely published, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in the laboratory. Researchers are encouraged to optimize the provided protocols for their specific experimental needs.
References
Protease Specificity of Dabcyl-Peptide-EDANS Substrates: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with determining protease specificity using Dabcyl-peptide-EDANS fluorescence resonance energy transfer (FRET) substrates. This powerful tool is essential for basic research, drug discovery, and diagnostics, enabling the sensitive and continuous monitoring of protease activity.
Introduction to FRET-Based Protease Assays
Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including protein turnover, signaling cascades, apoptosis, and viral replication. Their dysregulation is often implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. Consequently, the accurate measurement of protease activity and the determination of their substrate specificity are paramount for understanding their biological roles and for the development of targeted therapeutics.
A widely adopted method for studying protease activity utilizes FRET, a mechanism describing energy transfer between two light-sensitive molecules. In the context of protease substrates, a peptide sequence containing a specific cleavage site is flanked by a donor fluorophore and an acceptor quencher molecule. The Dabcyl-peptide-EDANS system is a classic and effective FRET pair for this purpose.
The Principle:
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) acts as the fluorescent donor.
-
Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) serves as the non-fluorescent quencher.
In an intact peptide substrate, the close proximity of Dabcyl to EDANS allows for the efficient quenching of EDANS's fluorescence emission through FRET. Upon proteolytic cleavage of the peptide backbone by a specific protease, the donor and quencher are separated. This separation disrupts FRET, leading to a measurable increase in the fluorescence of EDANS. This fluorescence signal is directly proportional to the rate of substrate cleavage and, therefore, the activity of the protease.
Quantitative Analysis of Protease Specificity
The specificity of a protease is determined by its preferential cleavage of certain amino acid sequences. By synthesizing a library of Dabcyl-peptide-EDANS substrates with varying peptide sequences, researchers can quantitatively assess the cleavage efficiency of a protease for each substrate. The key kinetic parameters used to define this efficiency are the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two parameters, kcat/Km , is the specificity constant and represents the most effective measure of an enzyme's catalytic efficiency for a given substrate.
Below are tables summarizing the kinetic constants for several important proteases with specific Dabcyl-peptide-EDANS substrates.
Table 1: Kinetic Parameters for Viral Proteases
| Protease | Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| SARS-CoV Mpro | Dabcyl-KTSAVLQ-SGFRKME-Edans | 17 | 1.9 | 1.12 x 105 |
| HIV-1 Protease | RE(EDANS)SGIFLETSK(DABCYL)R | 15 | 7.4 | 4.93 x 105 |
Data compiled from publicly available research.[1][2]
Table 2: Kinetic Parameters for Caspases
| Protease | Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Caspase-3 | Ac-DEVD-AMC | - | - | 1.4 x 106 |
| Caspase-6 | Ac-VEID-AFC | 1300 | 0.023 | 1.8 x 101 |
| Caspase-6 | Lamin A (protein) | 1.1 | 0.003 | 2.7 x 103 |
*Note: While not Dabcyl-EDANS, these fluorogenic substrates (AMC and AFC) operate on a similar principle and are included for comparative purposes of caspase substrate specificity.[3] It is important to note that kinetic parameters can be influenced by the specific FRET pair used.
Table 3: Kinetic Parameters for Matrix Metalloproteinases (MMPs)
| Protease | Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MMP-1 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 200 | 0.06 | 300 |
| MMP-2 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 40 | 0.12 | 3000 |
| MMP-3 | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2* | 200 | 0.08 | 400 |
*Note: This table features a Dnp/Trp FRET pair, which is commonly used for MMPs and illustrates the principle of determining specificity with fluorogenic peptides.[4]
Experimental Protocols
The following provides a generalized, detailed methodology for a continuous kinetic FRET-based protease assay using a Dabcyl-peptide-EDANS substrate. This protocol can be adapted for various proteases by optimizing buffer conditions, enzyme concentration, and substrate concentration.
3.1. Materials and Reagents
-
Purified protease of interest
-
Dabcyl-peptide-EDANS substrate specific to the protease
-
Assay Buffer (e.g., Tris-HCl, HEPES, MES with appropriate pH and additives like NaCl, CaCl2, EDTA, DTT, depending on the protease)
-
Enzyme Dilution Buffer (usually the same as the assay buffer, may contain stabilizing agents like BSA or glycerol)
-
Inhibitor stock solution (if screening for inhibitors)
-
96-well black, flat-bottom microplates (for fluorescence reading)
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for EDANS (Excitation: ~340 nm, Emission: ~490 nm)
3.2. General Assay Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at the optimal temperature for the protease.
-
Dissolve the Dabcyl-peptide-EDANS substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration range for the assay. It is crucial to determine the Km of the substrate for the protease to work at an appropriate concentration (typically at or below the Km).
-
Prepare a stock solution of the purified protease in Enzyme Dilution Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
Design the plate layout to include wells for:
-
Blank (Assay Buffer and substrate, no enzyme)
-
Negative Control (Assay Buffer, substrate, and heat-inactivated enzyme or no enzyme)
-
Positive Control (Assay Buffer, substrate, and active enzyme)
-
Test Samples (Assay Buffer, substrate, active enzyme, and test compounds/inhibitors)
-
-
Add the appropriate volume of Assay Buffer to all wells.
-
Add the test compounds or vehicle control (e.g., DMSO) to the respective wells.
-
Add the substrate working solution to all wells.
-
Pre-incubate the plate at the optimal temperature for the protease for a few minutes to ensure temperature equilibrium.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted protease to the appropriate wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity (RFU - Relative Fluorescence Units) at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). The kinetic read mode is ideal for this.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity (RFU) versus time for each well.
-
Determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the curve.
-
To determine Km and Vmax, perform the assay with a range of substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Calculate kcat from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).
-
For inhibitor screening, calculate the percent inhibition relative to the positive control.
-
Visualization of Relevant Pathways and Workflows
4.1. FRET-Based Protease Assay Workflow
The following diagram illustrates the general workflow for a FRET-based protease assay.
Caption: General workflow for a FRET-based protease assay.
4.2. Mechanism of Dabcyl-Peptide-EDANS Substrate Cleavage
This diagram illustrates the core principle of the FRET-based assay.
Caption: FRET mechanism of a Dabcyl-peptide-EDANS substrate.
4.3. Apoptosis Signaling Cascade Involving Caspase-3
Caspases are key mediators of apoptosis (programmed cell death). The following diagram shows a simplified signaling pathway leading to the activation of the effector caspase-3.
Caption: Apoptosis signaling cascade leading to caspase-3 activation.[5][6][7][8][9]
4.4. MMPs in Extracellular Matrix Remodeling
Matrix Metalloproteinases (MMPs) are crucial for the degradation and remodeling of the extracellular matrix (ECM), a process vital in development, wound healing, and disease progression.
Caption: Role of MMPs in extracellular matrix remodeling.[10][11][12][13][14]
Conclusion
Dabcyl-peptide-EDANS substrates provide a robust and sensitive platform for the quantitative analysis of protease specificity. The principles and protocols outlined in this guide offer a foundation for researchers to design and execute experiments aimed at elucidating the roles of proteases in health and disease. The ability to obtain detailed kinetic data is invaluable for the development of specific protease inhibitors, which hold significant promise as therapeutic agents for a wide range of human pathologies. As our understanding of the proteome and its regulation continues to expand, the application of such FRET-based technologies will undoubtedly remain a cornerstone of protease research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. apoptotic-pathways - Ask this paper | Bohrium [bohrium.com]
- 10. Extracellular matrix remodelling: the role of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Metalloproteinases, Vascular Remodeling, and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix metalloproteinases and the regulation of tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]
The Dabcyl/EDANS FRET Pair: A Technical Guide to Spectral Overlap and Assay Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the spectral properties and applications of the Dabcyl (quencher) and EDANS (fluorophore) Förster Resonance Energy Transfer (FRET) pair. This combination is a widely utilized tool in biochemical assays, particularly for monitoring enzymatic activity, due to its excellent spectral overlap and high quenching efficiency. This document provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Principles: Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher).[1] When the donor (in this case, EDANS) is excited by an external light source, it can transfer its excitation energy to the nearby acceptor (Dabcyl) without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å.[2][3]
The efficiency of FRET is governed by several factors, including:
-
The distance between the donor and acceptor.
-
The spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[2]
-
The relative orientation of the donor and acceptor transition dipoles.
In the context of the Dabcyl-EDANS pair, EDANS serves as the fluorescent donor, and Dabcyl acts as a non-fluorescent "dark" quencher.[2] When in close proximity, the energy from the excited EDANS is efficiently transferred to Dabcyl and dissipated as heat, resulting in low fluorescence. If the link between the two molecules is cleaved, for instance by enzymatic activity, they diffuse apart, disrupting FRET and leading to a significant increase in the fluorescence of EDANS.[3]
Quantitative Spectral and FRET Data
The successful application of the Dabcyl-EDANS pair relies on their specific spectral characteristics. The following table summarizes the key quantitative data for these molecules.
| Parameter | EDANS (Donor) | Dabcyl (Acceptor/Quencher) | Reference(s) |
| Excitation Maximum (λex) | ~336 - 341 nm | N/A (Quencher) | [2][3] |
| Emission Maximum (λem) | ~471 - 496 nm | N/A (Non-fluorescent) | [2] |
| Absorption Maximum (λabs) | ~336 nm | ~453 - 472 nm | [2][3] |
| Molar Extinction Coefficient (ε) | Not readily available; consult supplier documentation. | ~32,000 M⁻¹cm⁻¹ at 453 nm | |
| Förster Distance (R₀) | \multicolumn{2}{c | }{~33 Å (3.3 nm)} |
Key Signaling and Experimental Schematics
To visually represent the principles and workflows associated with the Dabcyl-EDANS FRET pair, the following diagrams have been generated using the DOT language.
Caption: FRET mechanism of Dabcyl-EDANS pair before and after enzymatic cleavage.
Caption: A typical experimental workflow for a FRET-based protease assay.
Caption: Key factors influencing the efficiency of Förster Resonance Energy Transfer.
Detailed Experimental Protocols
The following is a generalized protocol for a FRET-based protease assay using a Dabcyl-EDANS labeled peptide substrate. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.
Materials and Equipment:
-
Dabcyl-EDANS labeled peptide substrate specific to the protease of interest.
-
Purified protease enzyme.
-
Assay Buffer: The buffer composition should be optimized for the specific protease (e.g., Tris, HEPES, MES).
-
Microplate reader with fluorescence detection capabilities (excitation and emission filters for ~340 nm and ~490 nm, respectively).
-
Black, flat-bottom 96- or 384-well microplates.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Experimental Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Dissolve the lyophilized Dabcyl-EDANS peptide substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM). Store at -20°C or as recommended by the supplier.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer. On the day of the experiment, dilute the enzyme to the desired working concentration in cold assay buffer. The optimal enzyme concentration will depend on its activity and should be determined empirically.
-
-
Assay Setup:
-
Allow all reagents to equilibrate to the assay temperature.
-
To each well of the microplate, add the appropriate volume of assay buffer.
-
Add the working substrate solution to each well.
-
Include appropriate controls:
-
Negative Control (No Enzyme): Substrate in assay buffer without the enzyme to measure background fluorescence.
-
Positive Control (Cleaved Substrate - Optional): A fully cleaved substrate or free EDANS to determine the maximum fluorescence signal.
-
Inhibitor Control (if applicable): Substrate and enzyme in the presence of a known inhibitor.
-
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the diluted protease solution to each well (except for the negative control).
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all other readings.
-
Plot the fluorescence intensity as a function of time.
-
The initial velocity (V₀) of the reaction can be determined from the initial linear portion of the curve.
-
Enzyme activity can be calculated based on the rate of increase in fluorescence and can be used to determine kinetic parameters such as Km and Vmax, or to assess the potency of inhibitors (IC₅₀).
-
Conclusion
The Dabcyl-EDANS FRET pair remains a robust and sensitive tool for researchers in various fields, particularly in drug discovery for the screening of protease inhibitors. The significant spectral overlap between the EDANS emission and Dabcyl absorption spectra results in efficient quenching and a high signal-to-noise ratio upon substrate cleavage. By understanding the core principles of FRET and following optimized experimental protocols, researchers can effectively leverage this powerful technology to gain valuable insights into enzyme kinetics and molecular interactions.
References
Dabcyl-vnldae-edans: Unraveling Its Role in Apoptosis Pathways - A Technical Guide
Despite a comprehensive search of scientific literature and databases, no specific information is publicly available for the molecule "Dabcyl-vnldae-edans" as a substrate for studying apoptosis pathways. The peptide sequence "VNLDAE" does not correspond to a known cleavage site for caspases or other proteases typically involved in apoptosis.
This technical guide, therefore, cannot provide specific data, experimental protocols, or signaling pathways related to "this compound." It is possible that this molecule is a proprietary compound, a newly synthesized probe not yet described in published literature, or that the provided name contains a typographical error.
However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in studying apoptosis, this guide will focus on the principles and methodologies of using similar, well-established FRET-based protease substrates in apoptosis research. We will use the general structure "Dabcyl-peptide-EDANS" as a template to explain the core concepts, data interpretation, and experimental design relevant to this class of reagents.
Introduction to FRET-Based Substrates in Apoptosis Research
Apoptosis, or programmed cell death, is a fundamental biological process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are central to the execution of the apoptotic program, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical changes of apoptotic cells.
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to monitor protease activity in real-time. In the context of apoptosis, FRET-based substrates are designed to be specifically recognized and cleaved by active caspases. A common design for these substrates involves a specific peptide sequence flanked by a fluorophore (donor) and a quencher (acceptor) molecule.
The Dabcyl-EDANS FRET Pair:
The Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) pair is a classic and widely used donor-quencher combination in FRET-based protease assays.
-
EDANS (Donor Fluorophore): When excited by light of a specific wavelength, EDANS emits fluorescence at a longer wavelength.
-
Dabcyl (Quencher): Dabcyl absorbs the energy emitted by EDANS when they are in close proximity, preventing EDANS from fluorescing.
In an intact "Dabcyl-peptide-EDANS" substrate, the close proximity of Dabcyl and EDANS results in the quenching of EDANS's fluorescence. When a specific caspase cleaves the peptide linker, Dabcyl and EDANS are separated, leading to a significant increase in the fluorescence of EDANS. This increase in fluorescence is directly proportional to the activity of the target caspase.
The Critical Role of the Peptide Sequence
The specificity of a "Dabcyl-peptide-EDANS" substrate is determined by the amino acid sequence of the peptide linker. Caspases recognize and cleave specific tetrapeptide motifs. The nomenclature for these recognition sites is P4-P3-P2-P1, where cleavage occurs after the P1 aspartic acid residue.
Commonly Targeted Caspase Recognition Sequences:
| Caspase Target | Peptide Sequence (P4-P3-P2-P1) |
| Caspase-1 | Tyr-Val-Ala-Asp (YVAD) |
| Caspase-2 | Val-Asp-Val-Ala-Asp (VDVAD) |
| Caspase-3/7 | Asp-Glu-Val-Asp (DEVD) |
| Caspase-4/5 | Trp-Glu-His-Asp (WEHD) |
| Caspase-6 | Val-Glu-Ile-Asp (VEID) |
| Caspase-8 | Ile-Glu-Thr-Asp (IETD) |
| Caspase-9 | Leu-Glu-His-Asp (LEHD) |
The peptide sequence "VNLDAE" from the user's query does not match any of the canonical caspase recognition motifs. The P1 residue is Aspartic Acid (D), which is consistent with a caspase substrate. However, the P2-P4 residues (NLD) are not typical for known caspases. This further suggests that "this compound" is either not a standard caspase substrate or is designed for a different protease.
Experimental Design and Protocols
While a specific protocol for "this compound" cannot be provided, a general workflow for a caspase activity assay using a FRET-based substrate is outlined below. This protocol would need to be optimized for the specific enzyme and experimental conditions.
General Caspase Activity Assay Protocol
Materials:
-
Recombinant active caspase enzyme or cell lysate containing active caspases.
-
"Dabcyl-peptide-EDANS" substrate stock solution (typically in DMSO).
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
96-well black microplate.
-
Fluorescence microplate reader with appropriate excitation and emission filters for EDANS (Excitation: ~340 nm, Emission: ~490 nm).
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the "Dabcyl-peptide-EDANS" substrate in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare serial dilutions of the caspase enzyme or cell lysate in assay buffer.
-
-
Set up the Assay Plate:
-
Add a fixed volume of the substrate working solution to each well of the 96-well plate.
-
Include appropriate controls:
-
Blank: Substrate in assay buffer only (to measure background fluorescence).
-
Negative Control: Substrate with heat-inactivated enzyme or lysate from untreated cells.
-
Positive Control (for inhibitor screening): Substrate and active enzyme with a known caspase inhibitor.
-
-
-
Initiate the Reaction:
-
Add the caspase enzyme or cell lysate to the wells containing the substrate.
-
Mix gently by pipetting.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for EDANS.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V₀) is determined from the linear portion of the curve.
-
For enzyme kinetics, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.
-
Experimental Workflow for Caspase Activity Assay
Caption: A generalized workflow for a caspase activity assay using a FRET-based substrate.
Apoptosis Signaling Pathways
Caspases are activated through two main pathways: the intrinsic and extrinsic pathways. FRET-based substrates can be used to monitor the activation of key caspases in both pathways.
The Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). At the DISC, pro-caspase-8 is activated through proximity-induced dimerization and auto-proteolysis. Active caspase-8 then directly activates downstream executioner caspases, such as caspase-3.
Caption: The extrinsic apoptosis signaling pathway leading to caspase activation.
The Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway is triggered by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. These signals converge on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then oligomerizes and recruits pro-caspase-9 to form the apoptosome. Within the apoptosome, pro-caspase-9 is activated, and active caspase-9 then cleaves and activates executioner caspases like caspase-3.
Caption: The intrinsic (mitochondrial) apoptosis signaling pathway.
Conclusion
While the specific reagent "this compound" remains uncharacterized in the public domain, the principles of using Dabcyl-EDANS FRET-based substrates are well-established and provide a powerful tool for studying apoptosis. The specificity of these substrates is dictated by the peptide sequence, which should be carefully chosen to target the caspase of interest. By following standardized experimental protocols and understanding the underlying signaling pathways, researchers can effectively utilize this class of reagents to quantify caspase activity and investigate the mechanisms of apoptosis in various biological systems, which is crucial for advancing our understanding of diseases and developing novel therapeutics. Researchers encountering the "this compound" substrate are advised to seek direct information from its source regarding its target protease and optimal usage conditions.
A Technical Guide to the Core Principles of Fluorogenic Caspase Substrate Design
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles underpinning the design of fluorogenic caspase substrates. These molecular tools are indispensable for the sensitive and specific detection of caspase activity, a hallmark of apoptosis or programmed cell death. Understanding these core principles is crucial for researchers and professionals involved in drug discovery, toxicology, and the broader study of cellular signaling pathways.
Introduction to Caspases and Their Substrates
Caspases are a family of cysteine-dependent aspartate-specific proteases that play critical roles in apoptosis and inflammation.[1][2] They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage.[3][4] Once activated, caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes associated with apoptosis.[5][6]
The substrate specificity of caspases is primarily determined by a four to five amino acid sequence (denoted P4-P3-P2-P1) immediately upstream of the cleavage site, with cleavage occurring after the P1 aspartic acid residue.[5][6] This specificity is a cornerstone of fluorogenic substrate design, allowing for the development of probes tailored to individual caspases.
Core Principles of Fluorogenic Substrate Design
The fundamental principle of a fluorogenic caspase substrate is the linkage of a caspase-specific peptide sequence to a fluorophore, whose signal is initially quenched. Upon cleavage of the peptide by an active caspase, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[7][8]
The Recognition Sequence: Specificity is Key
The heart of the substrate is the peptide sequence recognized by the target caspase. The design of this sequence is paramount for achieving specificity and minimizing cross-reactivity with other proteases.[1] Different caspases exhibit distinct preferences for the amino acids at the P4, P3, and P2 positions. For instance, the canonical recognition sequence for caspase-3 and -7 is DEVD (Asp-Glu-Val-Asp).[3][5]
The Fluorophore: The Reporting Group
The choice of fluorophore is critical and depends on the desired spectral properties, sensitivity, and experimental setup. Common fluorophores include 7-amino-4-methylcoumarin (AMC), 7-amino-4-trifluoromethylcoumarin (AFC), and rhodamine 110 (R110).[9][10] R110-based substrates are generally more sensitive but may have a narrower dynamic range.[10]
The Quenching Mechanism: Keeping the Signal Off
Fluorescence quenching is the process that renders the intact substrate non-fluorescent. The two primary mechanisms employed in fluorogenic caspase substrates are Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PeT).[7][11]
-
FRET (Förster Resonance Energy Transfer): In FRET-based probes, a donor fluorophore and an acceptor quencher molecule are in close proximity. When the donor is excited, it transfers its energy non-radiatively to the acceptor, preventing the donor from fluorescing.[11][12] Cleavage of the intervening peptide separates the donor and acceptor, restoring fluorescence.[8]
-
Static Quenching: This mechanism involves the formation of a non-fluorescent complex between the fluorophore and the quencher.[11][13] Upon cleavage, this complex is disrupted, and the fluorophore is released, allowing it to fluoresce.
Data Presentation: A Comparative Overview
Quantitative data is essential for selecting the appropriate substrate for a given application. The following tables summarize key parameters for common caspase substrates.
Table 1: Caspase Recognition Sequences
| Caspase Target(s) | Peptide Sequence (P4-P1) | Reference(s) |
| Caspase-1, 4 | YVAD | [9] |
| Caspase-1, 5 | WEHD | [1] |
| Caspase-2 | VDVAD | [9][14] |
| Caspase-3, 7 | DEVD | [3][5][9] |
| Caspase-6 | VEID | [3][9] |
| Caspase-8 | IETD | [3][9] |
| Caspase-9 | LEHD | [3] |
| Caspase-10 | AEVD | [1] |
| Granzyme B | AAD | [9] |
| Generic Caspase | Aspartic acid | [9] |
Note: Substrate specificity can overlap between caspases.[1]
Table 2: Spectral Properties of Common Fluorophores and Quenchers
| Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Reference(s) |
| Fluorophores | |||
| AMC (7-amino-4-methylcoumarin) | 342 | 441 | [9] |
| AFC (7-amino-4-trifluoromethylcoumarin) | ~380 | ~500 | [5] |
| R110 (rhodamine 110) | 496 | 520 | [9] |
| Quenchers | |||
| DABCYL | ~474 (Abs) | N/A | [7] |
| QSY® 7 | ~660 (Abs) | N/A | |
| Black Hole Quencher® 1 (BHQ-1) | ~534 (Abs) | N/A | |
| Black Hole Quencher® 2 (BHQ-2) | ~579 (Abs) | N/A |
Abs = Absorption Maximum
Table 3: Kinetic Constants for Selected Caspase Substrates
| Caspase | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference(s) |
| Caspase-1 | WEHD-AMC | 15 ± 2 | - | - | [15] |
| Caspase-1 | WEHD-MCA | 93 ± 19 | - | - | [15] |
| Caspase-1 | WEHDG-MCA | 21 ± 6 | - | - | [15] |
| Caspase-1 | WEHDA-MCA | 151 ± 37 | - | - | [15] |
| Caspase-3 | Ac-DEVD-AFC | - | - | - | [5] |
| Caspase-6 | Ac-VEID-AFC | 14.7 | 15.6 | 1.06 x 106 | [16] |
| Caspase-6 | Lamin A (full-length) | 0.013 | 2.1 | 1.62 x 108 | [16] |
Note: Kinetic constants can vary depending on assay conditions.
Experimental Protocols
Detailed and reproducible protocols are critical for obtaining reliable data.
General Caspase Activity Assay (Fluorometric)
This protocol outlines a general procedure for measuring caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (treated and untreated controls)
-
Chilled Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[17]
-
Fluorogenic Caspase Substrate (e.g., Ac-DEVD-AMC for caspase-3/7)[17]
-
2x Caspase Cleavage Buffer (e.g., 0.2M HEPES pH 7.5; 20% sucrose or PEG; 0.2% CHAPS)[17]
-
Dithiothreitol (DTT)
-
96-well microplate (black or white, flat-bottomed)
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptotic stimulus. Include an untreated control group.[18]
-
Cell Lysis:
-
For adherent cells, wash with cold PBS, then add chilled cell lysis buffer.[17][18]
-
For suspension cells, pellet by centrifugation, wash with cold PBS, and resuspend in chilled cell lysis buffer.[17][18]
-
Centrifuge the lysate at high speed (e.g., ~12,000 x g) for 10 minutes at 4°C to pellet insoluble material.[17]
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.[17]
-
Assay Reaction:
-
Prepare a master reaction mix on ice. For each reaction, combine 2x caspase cleavage buffer, the fluorogenic substrate (e.g., to a final concentration of 50 µM), and DTT (e.g., to a final concentration of 10 mM).[17][18]
-
Add a standardized amount of cell lysate to each well of the 96-well plate.
-
Add the master reaction mix to each well to initiate the reaction.[17]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time plot.[17]
-
Normalize the activity to the protein concentration of the lysate.
-
Caspase Signaling Pathways
Fluorogenic substrates are used to probe the activity of caspases within their signaling cascades. The two main apoptotic pathways are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as caspase-3 and -7.
Conclusion
The design of fluorogenic caspase substrates is a mature yet evolving field. A thorough understanding of the principles of peptide recognition, fluorophore chemistry, and quenching mechanisms is essential for the successful application of these powerful tools in apoptosis research and drug development. By carefully considering the factors outlined in this guide, researchers can select and utilize the most appropriate substrates to generate robust and meaningful data on caspase activity.
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Reprogramming Caspase-7 Specificity by Regio-Specific Mutations and Selection Provides Alternate Solutions for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic comparison of procaspase-3 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - FI [thermofisher.com]
- 10. Caspases | AAT Bioquest [aatbio.com]
- 11. Elucidating the Quenching Mechanism in Carbon Dot-Metal Interactions–Designing Sensitive and Selective Optical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 13. What is the difference between static quenching and FRET? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 14. pnas.org [pnas.org]
- 15. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Dabcyl-KTSAVLQSGFRKME-Edans: A FRET-Based Substrate for SARS-CoV Protease Activity and Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic substrate Dabcyl-KTSAVLQSGFRKME-Edans, a critical tool for the study of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This substrate is instrumental in high-throughput screening of potential inhibitors and for conducting detailed kinetic studies of the enzyme, which is essential for the viral life cycle.
Principle of Detection: Fluorescence Resonance Energy Transfer (FRET)
The Dabcyl-KTSAVLQSGFRKME-Edans peptide is an internally quenched fluorogenic substrate that operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide sequence, KTSAVLQSGFRKME, is flanked by a Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group, which acts as a quencher, and an Edans (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) group, which is a fluorophore.[1][2]
In its intact state, the close proximity of Dabcyl to Edans results in the quenching of the Edans fluorescence emission.[2] The SARS-CoV 3CL protease recognizes and cleaves the peptide sequence between the glutamine (Q) and serine (S) residues.[2][3] This cleavage event separates the fluorophore from the quencher, leading to a measurable increase in fluorescence intensity.[2] The rate of this increase is directly proportional to the enzymatic activity of the 3CL protease.[2]
Quantitative Kinetic Parameters
The Dabcyl-KTSAVLQSGFRKME-Edans substrate has been characterized with both SARS-CoV and SARS-CoV-2 3CL proteases. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the enzyme-substrate interaction. Below is a summary of reported kinetic values. It is important to note that variations in experimental conditions can lead to differences in these reported values.[4]
| Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Reference |
| SARS-CoV 3CLpro | 17 ± 4 | 1.9 ± 0.1 | 0.11 | [5] |
| SARS-CoV 3CLpro | 17 | 1.9 | Not Reported | [1] |
| SARS-CoV-2 3CLpro | 10.5 ± 3.2 | 2.2 ± 0.3 | 0.21 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline a general protocol for a FRET-based cleavage assay using Dabcyl-KTSAVLQSGFRKME-Edans.
Materials
-
Purified recombinant SARS-CoV or SARS-CoV-2 3CL protease[2]
-
Assay Buffer: e.g., 20 mM Bis-Tris (pH 7.0)[5][6] or 50 mM sodium phosphate, 150 mM NaCl (pH 8)[8]
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate and test compounds[9]
-
Microplate reader with fluorescence detection capabilities[5][6]
-
Test compounds (inhibitors) dissolved in DMSO
Assay for Protease Activity and Inhibition
-
Preparation of Reagents:
-
Prepare a stock solution of the Dabcyl-KTSAVLQSGFRKME-Edans substrate in DMSO. A typical stock concentration is 20 mM.[9]
-
Dilute the substrate in assay buffer to the desired working concentration. A common working concentration is 20-50 µM.[3]
-
Dilute the 3CL protease in assay buffer to the desired final concentration. A typical concentration for kinetic measurements is in the nanomolar range (e.g., 35-100 nM).[6][10]
-
For inhibitor screening, prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the different concentrations of the test compounds.[10]
-
Add the 3CL protease solution to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[10][12]
-
Initiate the enzymatic reaction by adding the substrate solution to each well.[8][10]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the increase in fluorescence over time. The excitation and emission wavelengths for the Edans fluorophore are typically around 336-360 nm and 455-538 nm, respectively.[5][6][13]
-
The initial reaction rates are determined from the linear portion of the fluorescence versus time curves.
-
-
Data Analysis:
-
For kinetic parameter determination, plot the initial rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.[5]
-
For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
FRET-Based Protease Assay Workflow
Caption: Workflow of the FRET-based assay for SARS-CoV 3CL protease.
Signaling Pathway of Inhibition
Caption: Logical pathway of SARS-CoV 3CL protease inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. 3CL Protease, Untagged (SARS-CoV-2) Assay Kit - BPS Bioscience [bioscience.co.uk]
- 3. ubpbio.com [ubpbio.com]
- 4. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ≥95% (HPLC), powder, FRET substrate of SARS-CoV Mpro | Sigma-Aldrich [sigmaaldrich.com]
- 8. infermieristicamente.it [infermieristicamente.it]
- 9. Dabcyl-KTSAVLQSGFRKME-Edans (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]
- 10. journals.asm.org [journals.asm.org]
- 11. criver.com [criver.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Ubpbio A FRET-based fluorogenic substrate of 3L-like protease (3CLPro) | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Dabcyl-vnldae-edans FRET Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, and the Dabcyl-EDANS pair is a well-established donor-quencher system for FRET-based assays. This document provides detailed application notes and protocols for the use of the Dabcyl-vnldae-edans FRET peptide, a fluorogenic substrate designed for the detection and characterization of specific protease activity. When the peptide is intact, the fluorescence of EDANS (the fluorophore) is quenched by Dabcyl (the quencher) due to their close proximity. Upon enzymatic cleavage of the peptide sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be monitored in real-time.
Spectral Properties
The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra. The Dabcyl-EDANS pair exhibits excellent spectral overlap, making it a highly efficient quenching system.
| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Absorption Max (λabs) | Molar Extinction Coefficient (ε) at λmax |
| EDANS | ~336-341 nm[1][2][3] | ~471-490 nm[1][2] | ~336 nm[1] | Not specified in search results |
| Dabcyl | Not applicable | Not applicable | ~453-472 nm[1][2][4] | 32,000 M⁻¹cm⁻¹ at 453 nm[4] |
Note: The exact spectral properties can be influenced by the solvent and local environment.
FRET Mechanism and Experimental Principle
The fundamental principle of a protease assay using the this compound substrate is the disruption of FRET upon peptide cleavage.
Caption: FRET mechanism in a Dabcyl-EDANS labeled peptide.
General Protocol for Protease Activity Assay
This protocol provides a general framework for measuring protease activity using the this compound substrate. Specific parameters such as enzyme and substrate concentrations, and incubation times should be optimized for each specific protease.
Materials:
-
This compound peptide substrate
-
Protease of interest
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like salts or detergents)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the protease in an appropriate buffer.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the desired volume of assay buffer to each well.
-
Add the this compound substrate to each well to reach the final desired concentration.
-
Include control wells:
-
No-enzyme control: Substrate and assay buffer only.
-
No-substrate control: Enzyme and assay buffer only.
-
Positive control (optional): A known activator of the protease.
-
Inhibitor control (for screening): Substrate, enzyme, and a known inhibitor.
-
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding the protease to the appropriate wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm).
-
Monitor the increase in fluorescence intensity over time. Data can be collected in kinetic mode.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from the experimental values.
-
The initial rate of the reaction (V₀) can be determined from the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, compare the reaction rates in the presence and absence of the inhibitor to calculate the percent inhibition.
-
Caption: Workflow for a typical protease assay using a FRET substrate.
Applications in Research and Drug Development
The this compound FRET peptide and similar constructs are valuable tools in various research and drug development applications:
-
Enzyme Characterization: Determination of kinetic parameters such as Kₘ and kcat for a specific protease.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify potential protease inhibitors.[2] The high signal-to-noise ratio of the Dabcyl-EDANS pair is advantageous for HTS.
-
Protease Specificity Studies: Investigating the substrate specificity of different proteases by designing various peptide sequences.[2]
-
Real-time Monitoring of Enzymatic Activity: Continuous monitoring of protease activity allows for detailed kinetic analysis.[2]
Considerations and Optimization
-
Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. It is crucial to work within a substrate concentration range where this effect is negligible.
-
Photostability: While generally stable, prolonged exposure to high-intensity light can lead to photobleaching of the fluorophore.
-
Environmental Sensitivity: The fluorescence of EDANS can be sensitive to environmental factors such as pH and solvent polarity. It is important to maintain consistent buffer conditions throughout the experiment.
-
Assay Miniaturization: The assay can be adapted to 384-well or 1536-well formats for HTS, but reagent dispensing and mixing become more critical.
By following these guidelines and protocols, researchers can effectively utilize the this compound FRET peptide for sensitive and reliable measurement of protease activity.
References
Application Notes and Protocols for Dabcyl-vnldae-edans in a 96-Well Plate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for utilizing the fluorogenic peptide substrate, Dabcyl-vnldae-edans, in a 96-well plate format for the measurement of protease activity, with a particular focus on β-secretase (BACE1). This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), is in close proximity to the quencher moiety, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid). This proximity allows for the non-radiative transfer of energy from the excited EDANS to Dabcyl, resulting in minimal fluorescence emission. Upon enzymatic cleavage of the peptide backbone, the EDANS and Dabcyl groups are separated, disrupting FRET and leading to a quantifiable increase in fluorescence intensity. This assay is a valuable tool for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics.
Principle of the Assay
The this compound peptide contains a specific cleavage site for certain proteases. The EDANS fluorophore and the Dabcyl quencher are positioned on opposite sides of this cleavage site.
-
Intact Substrate: When the substrate is intact, excitation of the EDANS molecule results in energy transfer to the nearby Dabcyl quencher, and consequently, the fluorescence of EDANS is suppressed.
-
Enzymatic Cleavage: In the presence of a specific protease, the peptide bond is hydrolyzed. This cleavage separates the EDANS fluorophore from the Dabcyl quencher.
-
Signal Generation: The separation of the donor and acceptor molecules eliminates the quenching effect. As a result, upon excitation, the EDANS molecule emits its characteristic fluorescence, and the increase in fluorescence intensity is directly proportional to the enzymatic activity.
Data Presentation
The following table summarizes the key quantitative data and recommended parameters for the assay.
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 340 - 350 nm | Optimal wavelength may vary slightly depending on the instrument. |
| Emission Wavelength | 490 - 500 nm | A spectral scan is recommended to determine the precise emission maximum. |
| Plate Type | Black, opaque 96-well plates | Minimizes background fluorescence and well-to-well crosstalk. |
| Substrate Stock Solution | 1-10 mM in DMSO | Store at -20°C, protected from light. |
| Final Substrate Concentration | 5 - 20 µM | Optimal concentration should be determined experimentally (around the Kₘ value). |
| Enzyme Concentration | To be determined empirically | Should provide a linear reaction rate for the duration of the assay. |
| Assay Buffer | 50 mM Sodium Acetate, pH 4.5 | This is a common buffer for BACE1 activity. Buffer composition may need optimization for other proteases. |
| Reaction Volume | 100 - 200 µL | |
| Incubation Temperature | 37°C or Room Temperature | Should be kept constant throughout the experiment. |
| Incubation Time | 30 - 60 minutes (Endpoint) or continuous (Kinetic) | For kinetic assays, readings should be taken every 1-5 minutes. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare the buffer and adjust the pH to 4.5. Filter sterilize and store at 4°C.
-
Substrate Stock Solution (1 mM): Dissolve the this compound peptide in 100% DMSO to make a 1 mM stock solution. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
-
Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., the assay buffer). The concentration should be determined based on the specific activity of the enzyme. Store aliquots at -80°C.
-
Inhibitor Stock Solution (if applicable): Dissolve the inhibitor in 100% DMSO to create a high-concentration stock solution.
Assay Procedure (96-Well Plate)
This protocol is for a total reaction volume of 100 µL. Adjust volumes proportionally for different total volumes.
-
Prepare Working Solutions:
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., for a 10 µM final concentration, prepare a 2X working solution of 20 µM).
-
Enzyme Working Solution: Thaw the enzyme stock solution on ice and dilute it to the desired working concentration in cold assay buffer. The optimal concentration should result in a linear increase in fluorescence over the desired time course.
-
Inhibitor Working Solutions (if applicable): Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
-
Plate Setup:
-
Use a black, opaque 96-well plate.
-
Design the plate layout to include wells for:
-
Blank (No Enzyme): 50 µL of assay buffer + 50 µL of substrate working solution.
-
Positive Control (No Inhibitor): 50 µL of enzyme working solution + 50 µL of substrate working solution.
-
Test Wells (with Inhibitor): 50 µL of enzyme working solution + X µL of inhibitor working solution + (50-X) µL of substrate working solution.
-
It is recommended to perform all measurements in triplicate.
-
-
-
Assay Execution:
-
Add 50 µL of the appropriate solutions (assay buffer for blank, enzyme working solution for positive control and test wells) to the wells.
-
If testing inhibitors, add the desired volume of the inhibitor working solution to the test wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the enzyme and inhibitors to interact.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells. Mix gently by pipetting or by using a plate shaker for 30 seconds.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Kinetic Assay: Measure the fluorescence intensity every 1-5 minutes for 30-60 minutes. Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 or 60 minutes), protected from light. After incubation, measure the final fluorescence intensity.
-
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Kinetic Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Enzyme activity is proportional to the calculated V₀.
-
-
Inhibitor Analysis:
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀ with inhibitor / V₀ of positive control)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualization
Application Notes and Protocols for Measuring Caspase-2 Activity in Cell Lysates with Dabcyl-VNLDAE-EDANS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, a member of the cysteine-aspartic protease family, is an initiator caspase involved in cellular processes such as apoptosis, cell cycle regulation, and tumor suppression.[1][2] Its activation is a key event in response to various cellular stresses, including DNA damage.[3][4] Unlike other initiator caspases, caspase-2 exhibits a unique preference for a five-amino-acid recognition sequence.[5][6][7] The fluorogenic substrate Dabcyl-VNLDAE-EDANS is a tool designed for the sensitive and continuous measurement of caspase-2 activity in cell lysates. This substrate incorporates the pentapeptide sequence VNLDAE flanked by a fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). In its intact state, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide backbone by active caspase-2 between the aspartic acid (D) and alanine (A) residues, EDANS is liberated from the quenching effects of Dabcyl, leading to a measurable increase in fluorescence. This application note provides a detailed protocol for utilizing this compound to quantify caspase-2 activity in cell lysates, along with data presentation guidelines and a visualization of the relevant signaling pathway.
Principle of the Assay
The assay is based on the FRET principle. The this compound substrate is internally quenched. When caspase-2 cleaves the substrate, the fluorophore (EDANS) and the quencher (Dabcyl) are separated, leading to an increase in fluorescence intensity. The rate of increase in fluorescence is directly proportional to the caspase-2 activity in the sample.
Data Presentation
Quantitative data from caspase-2 activity assays should be organized for clarity and ease of comparison. The following tables provide templates for presenting your results.
Table 1: Instrument Settings for Fluorescence Detection
| Parameter | Wavelength (nm) |
| Excitation Wavelength | 340 - 360 |
| Emission Wavelength | 470 - 500 |
Table 2: Sample Caspase-2 Activity Data
| Sample ID | Treatment | Protein Conc. (µg/µL) | Fluorescence Intensity (RFU/min) | Specific Activity (RFU/min/µg) | Fold Increase vs. Control |
| 1 | Untreated Control | 2.0 | 150 | 75 | 1.0 |
| 2 | Staurosporine (1 µM) | 2.1 | 780 | 371.4 | 4.95 |
| 3 | Etoposide (50 µM) | 1.9 | 620 | 326.3 | 4.35 |
| 4 | Z-VDVAD-FMK (Inhibitor) | 2.0 | 165 | 82.5 | 1.1 |
Table 3: Kinetic Parameters of Caspase-2 with a VDVAD-based Substrate (Reference)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ac-VDVAD-AFC | 12.1 | 1.8 | 1.5 x 105 |
| Ac-DEVD-AFC (Caspase-3) | 9.7 | 11.6 | 1.2 x 106 |
Note: Kinetic data for the specific this compound substrate is not widely available. The data presented for Ac-VDVAD-AFC is for comparative purposes and highlights the general catalytic efficiency of caspase-2. The VNLDAE sequence may exhibit different kinetic parameters.
Experimental Protocols
I. Cell Lysis
This protocol is designed to prepare cell lysates suitable for the caspase-2 activity assay.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Protease Inhibitor Cocktail (optional)
-
Microcentrifuge
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Culture: Culture cells to the desired density and treat with apoptosis-inducing agents (e.g., staurosporine, etoposide) or vehicle control for the desired time.
-
Harvesting Adherent Cells: a. Aspirate the culture medium. b. Wash the cells once with ice-cold PBS. c. Add a small volume of ice-cold Cell Lysis Buffer to the plate and scrape the cells.
-
Harvesting Suspension Cells: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Lysis: Incubate the cell suspension on ice for 20-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. It is recommended to normalize caspase activity to the total protein concentration.
II. Caspase-2 Activity Assay
This protocol details the measurement of caspase-2 activity in the prepared cell lysates.
Materials:
-
Cell lysates (prepared as above)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.
-
This compound substrate (stock solution in DMSO, typically 10 mM)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: a. In a 96-well black microplate, add 50-100 µg of total protein from the cell lysate to each well. b. Adjust the volume of each well to 90 µL with Assay Buffer. c. Include a blank control containing Assay Buffer only. d. For inhibitor controls, pre-incubate the lysate with a caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for 10-15 minutes at 37°C before adding the substrate.
-
Substrate Addition: a. Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer. A final concentration of 10-50 µM in the reaction is recommended, but should be optimized for your specific conditions. b. Add 10 µL of the diluted substrate to each well to initiate the reaction (final volume will be 100 µL).
-
Fluorescence Measurement: a. Immediately place the microplate in a fluorometric plate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~490 nm.
-
Data Analysis: a. Calculate the rate of the reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot. b. Subtract the rate of the blank control from the sample rates. c. Normalize the caspase activity to the protein concentration of the lysate (RFU/min/µg of protein). d. Express the results as fold-change in activity compared to the untreated control.
Mandatory Visualizations
Caspase-2 Activation Signaling Pathway
Caption: Caspase-2 activation via the PIDDosome pathway.
Experimental Workflow
Caption: Workflow for measuring caspase-2 activity.
References
- 1. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 2. Caspase-2 Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fluorometric Measurement of Caspase-3 Activity Using Dabcyl-VNLDAE-EDANS
AN-001
Introduction
Caspase-3 (cysteine-aspartic protease 3) is a critical executioner caspase that plays a central role in the apoptotic pathway.[1][2] Its activation is a key indicator of programmed cell death.[3][4] This application note describes a sensitive and continuous fluorometric assay for measuring caspase-3 activity in cell lysates and purified systems using a specialized FRET (Förster Resonance Energy Transfer) substrate, Dabcyl-VNLDAE-EDANS.
Principle of the Assay
The assay utilizes a peptide substrate containing the caspase-3 recognition sequence (often a variation of DEVD) flanked by a fluorescent donor (EDANS, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and a quencher (Dabcyl, 4-(4-dimethylaminophenylazo)benzoic acid). In the intact substrate, the fluorescence of EDANS is quenched by the proximity of Dabcyl due to FRET.
Upon cleavage by active caspase-3, the EDANS fluorophore is separated from the Dabcyl quencher. This separation disrupts FRET, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the caspase-3 activity in the sample.
dot
References
Application Notes and Protocols for Apoptosis Detection in Living Cells with a Dabcyl-EDANS FRET Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. Caspase-3, in particular, is a key executioner caspase that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This document provides detailed application notes and protocols for the detection of apoptosis in living cells using a Förster Resonance Energy Transfer (FRET) probe composed of Dabcyl and EDANS. This specific probe is designed to be a substrate for caspase-3 and enables real-time monitoring of its activity, offering a powerful tool for studying apoptosis dynamics in live-cell imaging and high-throughput screening applications.
Principle of the Dabcyl-EDANS FRET Probe for Caspase-3 Detection
The apoptosis probe consists of a peptide containing the caspase-3 cleavage sequence, Asp-Glu-Val-Asp (DEVD). This peptide is flanked by the donor fluorophore, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and the acceptor quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).
In the intact probe, the close proximity of EDANS and Dabcyl allows for efficient FRET to occur. The energy from the excited EDANS fluorophore is transferred non-radiatively to the Dabcyl quencher.[1] Dabcyl, being a non-fluorescent "dark quencher," dissipates this energy as heat, resulting in minimal fluorescence emission from EDANS.[1]
Upon the induction of apoptosis, activated caspase-3 recognizes and cleaves the DEVD sequence within the peptide probe. This cleavage event separates the EDANS donor from the Dabcyl acceptor. The separation disrupts FRET, and the EDANS fluorophore, upon excitation, now emits its characteristic fluorescence, leading to a detectable increase in the fluorescence signal. This increase in fluorescence intensity is directly proportional to the caspase-3 activity in the cell.
Apoptotic Signaling Pathway Leading to Caspase-3 Activation
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals like DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the activation of BH3-only proteins, which in turn activate Bax and Bak. Activated Bax/Bak oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then recruits and activates caspase-9. Activated caspase-9 cleaves and activates pro-caspase-3.
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins (e.g., FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Activated caspase-8 can then directly cleave and activate pro-caspase-3. In some cell types, caspase-8 can also cleave Bid to tBid, which then activates the intrinsic pathway.
// Nodes extrinsic [label="Extrinsic Pathway\n(Death Receptors)", fillcolor="#F1F3F4"]; intrinsic [label="Intrinsic Pathway\n(Mitochondrial Stress)", fillcolor="#F1F3F4"]; caspase8 [label="Caspase-8\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase9 [label="Caspase-9\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"]; cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#FBBC05"]; probe_cleavage [label="Dabcyl-EDANS Probe\nCleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fluorescence [label="Increased\nFluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges extrinsic -> caspase8; intrinsic -> cytochrome_c; cytochrome_c -> caspase9; caspase8 -> caspase3; caspase9 -> caspase3; caspase3 -> apoptosis; caspase3 -> probe_cleavage; probe_cleavage -> fluorescence; } enddot Figure 2: Simplified apoptotic signaling pathways leading to caspase-3 activation and probe cleavage.
Data Presentation
Quantitative data obtained from experiments using the Dabcyl-EDANS FRET probe should be summarized in a clear and structured format. Below are examples of tables for presenting key experimental results.
Table 1: Spectral Properties of the Dabcyl-EDANS FRET Pair
| Component | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax |
| EDANS | ~341 | ~471 | ~3,700 cm⁻¹M⁻¹ |
| Dabcyl | ~453 | N/A (Quencher) | ~27,000 cm⁻¹M⁻¹ |
| Note: Spectral properties can vary slightly depending on the solvent and conjugation.[1][2][3] |
Table 2: Comparison with Alternative FRET Pairs for Protease Assays
| FRET Pair | Förster Distance (R₀) in Å | Typical Fluorescence Enhancement | Primary Applications |
| EDANS/Dabcyl | 33–41 | ~40-fold | Protease substrates, nucleic acid probes [1] |
| Mca/Dnp | 28–32 | ~25-fold | Metalloprotease assays |
| Cy3/Cy5 | >50 | ~15-fold | Protein interaction studies |
| FITC/TAMRA | 49–55 | ~30-fold | Cell imaging |
| Data compiled from various sources for comparative purposes.[1] |
Table 3: Example EC50 Values for Apoptosis Inducers in HeLa Cells
| Compound | Treatment Time (hours) | EC50 (nM) |
| Staurosporine | 4 | ~200 |
| Doxorubicin | 72 | ~100 |
| Etoposide | 72 | ~500 |
| These are representative values and should be determined experimentally for each cell line and specific probe construct. EC50 values can vary based on the assay used.[4] |
Experimental Protocols
Probe Preparation and Handling
-
Reconstitution: The lyophilized Dabcyl-EDANS-DEVD peptide probe should be reconstituted in sterile, nuclease-free DMSO to create a stock solution (e.g., 1-10 mM).
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in an appropriate buffer or cell culture medium. The optimal final concentration should be determined empirically but typically ranges from 1-10 µM.
Cell Culture and Treatment
-
Cell Seeding: Seed cells in a suitable format for live-cell imaging (e.g., glass-bottom dishes, chamber slides, or multi-well plates) at a density that will result in 50-70% confluency at the time of the experiment.
-
Probe Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
Add the probe-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator to allow for probe loading. Note: For probes that do not readily cross the cell membrane, a cell-penetrating peptide (CPP) may be conjugated to the probe, or a gentle cell loading reagent may be required.[1]
-
-
Induction of Apoptosis:
-
After probe loading, wash the cells twice with pre-warmed medium to remove excess probe.
-
Add fresh culture medium containing the apoptosis-inducing agent (e.g., staurosporine, etoposide, or TNF-α plus cycloheximide) at the desired concentration.
-
Include appropriate controls:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) but no apoptosis inducer.
-
Positive Control: Cells treated with a known potent inducer of apoptosis.
-
Inhibitor Control: Cells pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding the apoptosis inducer.
-
-
Live-Cell Imaging and Data Acquisition
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C), CO₂, and humidity.
-
Use appropriate filter sets for EDANS:
-
Excitation: ~340-380 nm
-
Emission: ~470-510 nm
-
-
-
Image Acquisition:
-
Acquire images at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (typically 4-24 hours).
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity, especially given the near-UV excitation of EDANS.[1]
-
Acquire images from multiple fields of view for each condition to ensure robust data.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or the entire field of view over time using image analysis software (e.g., ImageJ/FIJI, CellProfiler).
-
Subtract the background fluorescence from a cell-free region.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (F/F₀) to account for variations in probe loading.
-
Plot the normalized fluorescence intensity as a function of time to visualize the kinetics of caspase-3 activation.
-
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of extracellular probe.- Autofluorescence of cells or medium.- Probe degradation. | - Increase the number of washes after probe loading.- Use phenol red-free medium for imaging.- Acquire a background image from a cell-free region and subtract it from the experimental images.- Use fresh probe solutions. |
| Low Signal-to-Noise Ratio | - Inefficient probe delivery into cells.- Low level of caspase-3 activation.- Suboptimal imaging settings. | - Optimize probe concentration and loading time.- Consider using a probe conjugated to a cell-penetrating peptide.- Use a higher concentration of the apoptosis inducer or a longer treatment time.- Optimize excitation intensity, exposure time, and detector gain. |
| No or Low FRET Signal Change | - Inactive apoptosis inducer.- Cell line is resistant to the apoptosis stimulus.- Caspase-3 is not activated in the chosen apoptotic pathway.- Probe is not being cleaved. | - Verify the activity of the apoptosis inducer.- Use a different cell line or a different apoptosis stimulus.- Confirm caspase-3 activation with an alternative method (e.g., Western blot for cleaved caspase-3).- Ensure the probe contains the correct DEVD sequence. |
| Phototoxicity | - High excitation light intensity.- Prolonged or frequent exposure to excitation light. | - Use the lowest possible excitation intensity.- Reduce the frequency of image acquisition.- Use a more sensitive camera to decrease exposure times.- Consider using a probe with a longer wavelength excitable donor if available.[1] |
Conclusion
The Dabcyl-EDANS FRET probe provides a sensitive and real-time method for detecting caspase-3 activation in living cells. By following the protocols and troubleshooting guidelines outlined in these application notes, researchers can effectively monitor the dynamics of apoptosis and gain valuable insights into the mechanisms of cell death and the efficacy of therapeutic agents. Careful optimization of experimental parameters is crucial for obtaining reliable and reproducible quantitative data.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaviruses, including SARS-CoV-2, rely on proteases to process viral polyproteins, a critical step in their replication cycle. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a primary target for antiviral drug development due to its essential role and conservation across various coronaviruses.[1][2][3] This document provides a detailed protocol for monitoring the enzymatic activity of coronavirus proteases using a specific fluorogenic substrate, Dabcyl-KTSAVLQSGFRKME-EDANS, which enables a sensitive and continuous assay based on Fluorescence Resonance Energy Transfer (FRET).
In its intact form, the fluorescence of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is quenched by the proximal Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) group.[4][5][6][7] Upon cleavage of the peptide by the coronavirus protease at the Gln-Ser junction, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity.[4][6][7] This assay is a valuable tool for high-throughput screening of potential protease inhibitors.
Principle of the FRET-based Assay
The Dabcyl-EDANS substrate is a synthetic peptide that mimics the natural cleavage site of the coronavirus 3CL protease. The principle of the assay is based on the phenomenon of FRET, where energy is transferred from an excited donor fluorophore (EDANS) to a nearby acceptor molecule (Dabcyl quencher) without the emission of a photon. This energy transfer effectively quenches the fluorescence of EDANS when the substrate is intact. When the protease cleaves the peptide backbone, EDANS and Dabcyl are separated, disrupting FRET and resulting in a measurable increase in the fluorescence signal of EDANS.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Efficiency Improvements and Discovery of New Substrates for a SARS-CoV-2 Main Protease FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Understanding of the Kinetic Behaviors of Main Protease from SARS-CoV-2 and SARS-CoV: New Data and Comparison to Published Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. stemcell.com [stemcell.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Caspase Assays with Dabcyl-vnldae-edans
Welcome to the technical support center for caspase assays utilizing the Dabcyl-vnldae-edans substrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any increase in fluorescence signal after adding my cell lysate/purified enzyme. What are the possible causes?
A1: A complete lack of signal can be due to several factors, ranging from inactive enzyme to incorrect assay setup. Here’s a step-by-step troubleshooting guide:
-
Enzyme Inactivity:
-
No Apoptosis Induction (Cell Lysates): Ensure that your experimental conditions have successfully induced apoptosis and, consequently, caspase-2 activation. It is advisable to include a positive control for apoptosis induction, which can be verified by other methods like Western blotting for cleaved caspase-2 or other apoptotic markers.
-
Improper Lysate Preparation: Keep samples on ice throughout the preparation process to prevent caspase degradation. Avoid repeated freeze-thaw cycles of your lysates. Use a lysis buffer that does not contain protease inhibitors that would inhibit caspase activity.
-
Inactive Recombinant Enzyme: If using purified caspase-2, verify its activity. The enzyme may have degraded due to improper storage or handling.
-
-
Incorrect Assay Conditions:
-
Wrong Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for the EDANS fluorophore. The optimal excitation is around 336-342 nm, and the emission should be measured around 490-505 nm.[1][2][3]
-
Incompatible Buffer: The assay buffer should be at an optimal pH (typically 7.2-7.5) and may require specific components like DTT for optimal caspase activity.[4]
-
-
Substrate Issues:
-
Substrate Degradation: The this compound substrate may be sensitive to light and repeated freeze-thaw cycles. Store it protected from light and aliquot it to avoid multiple freeze-thaw cycles.
-
Q2: My signal is very low, or the signal-to-background ratio is poor. How can I improve it?
A2: Low signal or a poor signal-to-background ratio is a common issue. Here are several strategies to enhance your signal:
-
Optimize Enzyme Concentration:
-
Increase Lysate Concentration: The concentration of active caspase-2 in your lysate might be too low. Try increasing the amount of cell lysate per well. A typical range to start with is 50-200 µg of total protein per reaction.[1]
-
Titrate Recombinant Enzyme: If using a purified enzyme, perform a titration to find the optimal concentration that gives a robust signal within the linear range of the assay.
-
-
Optimize Substrate Concentration:
-
Increase Incubation Time:
-
Caspase activity is time-dependent. Increasing the incubation time of the substrate with the enzyme can lead to a stronger signal. Monitor the fluorescence kinetically to determine the optimal incubation period before the reaction plateaus or photobleaching becomes an issue. Typical incubation times range from 1 to 4 hours.[5]
-
-
Reduce Background Fluorescence:
-
Buffer and Plate Contribution: Measure the fluorescence of a blank well containing only the assay buffer and substrate to determine the background contribution. Use black, opaque-bottom microplates to minimize background fluorescence.
-
Autofluorescence from Compounds: If you are screening for inhibitors, the compounds themselves may be fluorescent at the excitation/emission wavelengths of EDANS. Always include a control with the compound but without the enzyme to check for autofluorescence.
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear response. This "inner filter effect" can be mitigated by working within the optimal concentration range of the substrate.[6]
-
Q3: The fluorescence signal in my negative control (no enzyme or inhibited enzyme) is high. What could be causing this?
A3: High background in negative controls can be attributed to several factors:
-
Substrate Degradation: The this compound substrate may have been partially cleaved due to improper storage, exposure to light, or contamination with other proteases. Use fresh, properly stored substrate.
-
Contaminating Proteases: Your cell lysate or recombinant enzyme preparation may be contaminated with other proteases that can cleave the substrate. Ensure high purity of your enzyme preparation.
-
Autofluorescence: As mentioned previously, components in your sample or buffer, or the test compounds themselves, might be inherently fluorescent.
Experimental Protocols & Data Presentation
General Protocol for Caspase-2 Activity Assay using this compound
This protocol provides a general guideline. Optimal conditions may need to be determined empirically for your specific experimental setup.
-
Reagent Preparation:
-
Assay Buffer: A common assay buffer composition is 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 10% glycerol.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots, protected from light.
-
Enzyme/Lysate: Thaw purified caspase-2 or cell lysates on ice immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Prepare the reaction mixture in a black, opaque-bottom 96-well plate.
-
Blank: Add 50 µL of assay buffer.
-
Negative Control: Add 40 µL of assay buffer and 10 µL of heat-inactivated enzyme/lysate or a known caspase-2 inhibitor (e.g., Z-VDVAD-FMK).
-
Positive Control/Sample: Add 40 µL of assay buffer and 10 µL of active caspase-2 enzyme or cell lysate.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 2X the final desired concentration).
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for a kinetic reading, or at a fixed endpoint, e.g., 1-2 hours) using a fluorometer with excitation at ~340 nm and emission at ~490 nm.
-
Data Presentation
For clear comparison and analysis, quantitative data should be summarized in tables.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate Concentration (µM) | 10 | 20 | 50 |
| Enzyme Concentration (nM) | 5 | 5 | 5 |
| Initial Rate (RFU/min) | Value | Value | Value |
| Signal-to-Background Ratio | Value | Value | Value |
Table 1: Example of a data summary table for substrate concentration optimization. RFU = Relative Fluorescence Units.
| Component | Concentration | Effect on Signal |
| DTT | 0 - 10 mM | Describe trend |
| NaCl | 50 - 200 mM | Describe trend |
| pH | 6.8 - 8.0 | Describe trend |
Table 2: Example of a data summary table for assay buffer optimization.
Visualizations
Mechanism of this compound Substrate Cleavage
Caption: Mechanism of FRET-based caspase-2 assay.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal issues.
References
- 1. content.abcam.com [content.abcam.com]
- 2. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Caspase-2 Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspases Inhibitors and Activators [sigmaaldrich.com]
Preventing photobleaching of the EDANS fluorophore in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching of the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore in your microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is EDANS and what are its spectral properties?
EDANS is a fluorescent donor fluorophore commonly used in Fluorescence Resonance Energy Transfer (FRET)-based assays, such as protease substrates and nucleic acid probes.[1][2] It is often paired with a non-fluorescent "dark quencher" like DABCYL.[1] When in close proximity, the energy from EDANS is transferred to DABCYL, quenching the fluorescence.[2] Upon cleavage of the substrate by an enzyme, EDANS and DABCYL are separated, leading to an increase in fluorescence.[2] The spectral properties of EDANS are:
Q2: What is photobleaching and why is it a problem for EDANS?
Photobleaching is the irreversible destruction of a fluorophore's ability to emit light due to prolonged exposure to excitation illumination.[4][5][6] This occurs when the fluorophore absorbs light energy, leading to the generation of reactive oxygen species (ROS) that chemically damage the molecule.[4] For EDANS, which is excited by UV light (~341 nm), there is an increased risk of phototoxicity and photobleaching.[1] This can lead to a diminished fluorescent signal, making it difficult to acquire high-quality images and potentially leading to false-negative results, especially in quantitative or long-term imaging experiments.[4][7]
Q3: My EDANS signal is fading very quickly. What are the immediate steps I can take to reduce photobleaching?
If you are experiencing rapid signal loss, consider the following immediate adjustments:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.[4][8] This can be achieved by using neutral density filters or adjusting the laser power settings.[7][9]
-
Minimize Exposure Time: Reduce the duration of light exposure for each image captured.[4][8]
-
Minimize Overall Light Exposure: Avoid unnecessarily exposing the sample to the excitation light.[8][9] Use transmitted light to find and focus on your region of interest before switching to fluorescence imaging.[9]
Troubleshooting Guide
Problem: Weak or rapidly diminishing EDANS fluorescence signal.
This guide provides a systematic approach to troubleshoot and mitigate photobleaching of the EDANS fluorophore.
Step 1: Optimize Imaging Parameters
The first line of defense against photobleaching is to adjust your microscope settings to be as gentle as possible on your sample.
-
Symptom: The fluorescent signal is bright initially but fades significantly during a time-lapse experiment.
-
Solution: Decrease the intensity of the excitation light.[7] High-intensity light accelerates the rate of photobleaching.[4][10] Also, reduce the exposure time for each image acquisition.[4] It's a balance; a lower intensity may require a slightly longer exposure, but the overall photon dose to the sample will be lower, thus preserving the signal for longer.
Step 2: Employ Antifade Reagents
If optimizing imaging parameters is insufficient, the use of antifade reagents is the most effective way to protect your fluorophore.[7]
-
Symptom: Signal loss is still significant even after adjusting illumination settings.
-
Solution: Use a commercial or homemade antifade mounting medium. These reagents work by scavenging reactive oxygen species (ROS) that are a primary cause of photobleaching.[4][11][12] For live-cell imaging, ensure you are using a reagent specifically designed for live cells, as traditional mounting media for fixed cells are often toxic.[8]
Step 3: Consider the Experimental Environment (Live-Cell Imaging)
For live-cell experiments, the cellular environment plays a crucial role in fluorophore stability and cell health.
-
Symptom: In live-cell imaging, cells show signs of stress (e.g., blebbing, rounding) or die during the experiment, along with signal loss.[5]
-
Solution: The UV-range excitation of EDANS can induce phototoxicity.[1] To mitigate this, you can:
Quantitative Data Summary
| FRET Pair | Förster Distance (Å) | Fluorescence Enhancement | Primary Applications | Notes on Photostability |
| EDANS/DABCYL | 33–41 | 40-fold | Protease substrates, nucleic acid probes | Susceptible to photobleaching, especially with UV excitation.[1] |
| Mca/Dnp | 28–32 | 25-fold | Metalloprotease assays | Lower photostability compared to EDANS/DABCYL.[1] |
| Cy3/Cy5 | >50 | 15-fold | Protein interaction studies | Superior photostability, making it better for long-term live-cell imaging.[1] |
| FITC/TAMRA | 49–55 | 30-fold | Cell imaging | FITC is known to be less photostable.[4] |
Key Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium for Fixed Cells
-
Prepare the Sample: Perform your immunofluorescence or other staining protocol on cells grown on coverslips.
-
Final Wash: After the final wash step of your staining protocol, gently aspirate the washing buffer.
-
Mount the Coverslip: Place a small drop of the antifade mounting medium onto a clean microscope slide.[14]
-
Invert and Seal: Carefully invert the coverslip with the cells facing down onto the drop of mounting medium, avoiding air bubbles.[14]
-
Seal the Edges (Optional): To prevent drying and movement, you can seal the edges of the coverslip with clear nail polish or a specialized sealant.
-
Cure and Store: Allow the mounting medium to cure according to the manufacturer's instructions. Store the slides in the dark at 4°C.[14]
Protocol 2: Preparing an Antifade Solution with Trolox for Live-Cell Imaging
Trolox is a vitamin E derivative that acts as an antioxidant and can be used in live-cell imaging to reduce photobleaching and phototoxicity.[11][13]
-
Prepare a Stock Solution: Prepare a stock solution of Trolox (e.g., 100 mM) in a suitable solvent like DMSO.
-
Prepare Imaging Medium: Prepare your desired live-cell imaging medium (e.g., phenol red-free DMEM or HBSS).
-
Add Trolox: Just before imaging, dilute the Trolox stock solution into your imaging medium to the desired final concentration (e.g., 0.5-2 mM). Ensure complete mixing.
-
Replace Medium: Replace the cell culture medium with the Trolox-containing imaging medium.
-
Equilibrate: Allow the cells to equilibrate in the new medium for a short period (e.g., 10-15 minutes) before starting your microscopy experiment.
-
Image: Proceed with your imaging protocol, keeping in mind the other recommendations for minimizing light exposure.
Visualizations
Caption: The process of photobleaching.
Caption: A logical workflow for troubleshooting.
Caption: Workflow for sample mounting.
References
- 1. lifetein.com [lifetein.com]
- 2. EDANS - Wikipedia [en.wikipedia.org]
- 3. Spectrum [EDANS] | AAT Bioquest [aatbio.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biocompare.com [biocompare.com]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 12. bidc.ucsf.edu [bidc.ucsf.edu]
- 13. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifade Solution For Immunofluorescence Microscopy (Part AF-1, anti fade, anti-fade) [fivephoton.com]
How to improve signal-to-noise ratio in fluorescence plate reader assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in their fluorescence plate reader assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during fluorescence plate reader experiments in a question-and-answer format.
High Background Signal Issues
Q: Why is my background fluorescence so high, and how can I reduce it?
High background fluorescence, or noise, is a common issue that can mask the true signal from your sample. It originates from fluorescence emitted by substances other than your specific fluorophore of interest.[1]
Common Causes and Solutions:
-
Autofluorescence: This is fluorescence from components in your assay, such as cell culture media, serum, or the microplate itself.[1][2]
-
Media and Buffers: Phenol red and serum in cell culture media are significant sources of autofluorescence.[3][4] Consider switching to a phenol red-free or low-autofluorescence medium (e.g., FluoroBrite) or performing final measurements in a buffer with low autofluorescence like phosphate-buffered saline (PBS).[2][5]
-
Cells and Samples: Biological samples naturally contain molecules like NADH and flavins that autofluoresce, particularly in the blue-to-green wavelength range.[3][5] If possible, shift to using red-shifted fluorescent dyes to avoid this spectral region.[2][3]
-
Microplates: White plates can generate high autofluorescence and are generally not recommended for fluorescence intensity assays.[1][6] Using black opaque plates is the standard choice for reducing background in fluorescence assays as they absorb scattered light.[2][4][7]
-
-
Incorrect Plate Reader Settings:
-
Wavelengths and Bandwidths: Improperly set excitation and emission wavelengths can increase background noise.[8] Ensure your settings match the spectral properties of your fluorophore.[9] Using narrower bandwidths can improve specificity and lower background, though it may also reduce the signal.[10]
-
Reader Optics: For cell-based assays with autofluorescent media, using the plate reader's bottom-reading capabilities can significantly reduce background noise by avoiding excitation of the media supernatant.[3][5]
-
-
Contamination: Dust particles or contamination in reagents can autofluoresce.[11] Ensure clean working conditions and use high-quality reagents.
Q: My signal seems to be leaking into adjacent wells. What is crosstalk and how do I prevent it?
Crosstalk is the phenomenon where a strong signal in one well is detected in adjacent wells, leading to artificially elevated readings.[10]
Solutions to Minimize Crosstalk:
-
Use Opaque Plates: Black-walled microplates are essential for fluorescence assays as they block light from passing between wells.[1][7] White plates reflect light and are more prone to crosstalk, making them unsuitable for most fluorescence intensity applications.[1][12]
-
Plate Layout Strategy: Avoid placing highly fluorescent samples (like positive controls) next to low-signal samples or blanks.[13] If possible, leave an empty well between strong and weak samples.
-
Reduce Signal Intensity: If the signal is extremely high and causing saturation and crosstalk, consider reducing the concentration of the fluorophore or the sample.
Low Signal Intensity Issues
Q: My fluorescence signal is very weak. What are the common causes and solutions?
A weak signal can be just as problematic as high background, leading to poor sensitivity and a low S/N ratio.
Common Causes and Solutions:
-
Inappropriate Plate Choice: While black plates reduce background, they also absorb some of the emission signal.[1] For assays with an inherently low signal, a white plate might be considered to maximize light reflection, but this must be balanced against the risk of high background.[1][2]
-
Incorrect Instrument Settings:
-
Gain/Sensitivity: The gain setting controls the amplification of the light signal by the detector (PMT).[14][15] A low gain setting may not sufficiently amplify a weak signal, making it indistinguishable from noise.[4][16] Optimizing the gain is crucial (see protocol below).
-
Wavelengths: Ensure the excitation and emission wavelengths are set to the optimal peaks for your specific fluorophore.[9] Using suboptimal wavelengths will result in a weaker signal.
-
Focal Height: For cell-based assays, especially with adherent cells, the reader's focal plane must be adjusted to the layer where the cells are located (typically the bottom of the well) to ensure optimal detection.[3]
-
-
Fluorescence Quenching: This occurs when a substance in the sample reduces the fluorescence intensity of the fluorophore. This can be due to the inner filter effect, where a compound absorbs the excitation or emission light.[17] Diluting the sample may help if quenching is concentration-dependent.
-
Low Fluorophore Concentration: Ensure that the concentration of your fluorescent probe or sample is within the dynamic range of the assay.
Q: My signal is decreasing over time during a kinetic read. What is photobleaching and how can I minimize it?
Photobleaching is the photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence.[18] This is a significant problem in time-course experiments.
Strategies to Minimize Photobleaching:
-
Use Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching. For example, dyes like Alexa Fluor 488 are more photostable than fluorescein (FITC).[19]
-
Reduce Exposure Time: Minimize the sample's exposure to the excitation light.[18]
-
Reduce Excitation Intensity: Use neutral density filters or adjust instrument settings to lower the intensity of the excitation light, though this will also reduce the signal.[18]
-
Protect from Ambient Light: Store plates and reagents in the dark to prevent photobleaching before the measurement begins.[6][11]
Instrument Optimization FAQs
Q: How do I choose the correct excitation and emission wavelengths and bandwidths?
Always refer to the spectral data for your specific fluorophore. Set the reader's excitation wavelength to the fluorophore's absorption maximum and the emission wavelength to its emission maximum.[9] For bandwidths, a wider setting allows more light to pass, increasing signal but potentially also background. A narrower bandwidth increases specificity but reduces the signal.[10] A good starting point is a bandwidth of 20-30 nm.[20]
Q: What is the "gain" setting and how do I optimize it?
The gain defines the voltage applied to the photomultiplier tube (PMT) detector, effectively amplifying the light signal.[15] An incorrect gain setting can lead to either data saturation (if too high for a bright signal) or poor quality data where the signal is lost in the background (if too low for a dim signal).[4][15]
Optimization Strategy: The best practice is to perform a gain adjustment on the well expected to produce the highest signal (e.g., a positive control).[14][15] Many modern plate readers have an auto-gain function that performs this adjustment automatically.[15][21] (See protocol below for a manual approach).
Q: Should I use top or bottom reading for my assay?
The choice depends on the assay type:
-
Top Reading: Generally more sensitive for solution-based (biochemical) assays as it avoids light loss and scattering from the plate bottom.[5][10]
-
Bottom Reading: The preferred method for adherent cell-based assays. It allows the reader to focus directly on the cell layer and avoids signal interference (absorption or autofluorescence) from the media or supernatant above the cells.[3][5] This requires clear-bottom microplates.[7]
Q: When should I use well-scanning options?
Standard plate readers typically measure from the center of the well. This is sufficient for homogenous, solution-based assays. However, for non-homogenous samples, such as unevenly distributed adherent cells, this can lead to high variability.[3][4] Well-scanning options (e.g., orbital, spiral, or matrix scanning) take measurements across a larger area of the well and average the result, providing more reliable and reproducible data for heterogeneous samples.[4][8]
Data and Assay Component Guides
Table 1: Microplate Selection Guide for Fluorescence Assays
| Plate Color | Recommended Assay Type | Advantages | Disadvantages | Citations |
| Black, Opaque | Fluorescence Intensity, FRET, Fluorescence Polarization | Minimizes background fluorescence and crosstalk. | Absorbs some of the emitted light, which can reduce the signal of very dim samples. | [1],[2],[4],[7] |
| White, Opaque | Luminescence, Time-Resolved Fluorescence (TRF) | Maximizes signal by reflecting light. | High autofluorescence and crosstalk make it unsuitable for most fluorescence intensity assays. | [1],[2],[6],[12] |
| Clear, Transparent | Absorbance, Cell Microscopy | Allows for microscopic visualization of cells. Necessary for absorbance. | High crosstalk and background for fluorescence. Not recommended for fluorescence or luminescence. | [2],[7] |
| Black, Clear Bottom | Cell-based fluorescence assays requiring bottom-reading and/or microscopy | Combines the low background of black walls with the ability to read from the bottom or visualize cells. | More expensive than standard plates. | [1],[7] |
Table 2: Common Sources of Autofluorescence and Mitigation Strategies
| Source | Common Culprits | Mitigation Strategy | Citations |
| Assay Media | Phenol Red, Serum, Riboflavin | Use phenol red-free media. Reduce serum concentration if possible. Measure in a simple buffer like PBS. | [2],[5],[3],[4] |
| Biological Samples | NADH, FAD, Collagen, Elastin | Use red-shifted fluorophores (excitation > 600 nm) to avoid the natural autofluorescence range of cells. | [1],[2],[3] |
| Microplates | Polystyrene plastic | Use black opaque plates specifically designed for fluorescence. | [1],[2] |
| Test Compounds | Aromatic compounds in screening libraries | Screen compounds for intrinsic fluorescence before the main assay. | [22] |
Experimental Protocols
Protocol 1: Optimizing the Plate Reader Gain Setting
This protocol describes a manual method to find the optimal gain setting for your assay.
Objective: To find a gain setting that maximizes the signal of the brightest sample without saturating the detector.
Methodology:
-
Prepare a Test Plate: Pipette your blank, negative control, and the sample expected to yield the highest fluorescence signal (positive control) into separate wells of your microplate.
-
Select the Positive Control Well: In the plate reader software, select the well containing your positive control for the gain adjustment procedure.[4]
-
Perform Manual Gain Adjustment:
-
Set the reader to perform a single endpoint read on the selected well.
-
Start with a low-to-mid-range gain setting and measure the Relative Fluorescence Units (RFU).
-
Incrementally increase the gain setting and re-measure the well.
-
Continue increasing the gain until the RFU value approaches the maximum limit of the detector (this value is instrument-specific, but is often indicated as "OVR" or a fixed high number when saturated).[14]
-
-
Determine Optimal Gain: The optimal gain is the highest setting that provides a strong signal without detector saturation. A common practice is to set the gain so that the brightest well reads at about 90% of the detector's maximum capacity.[15] This provides a buffer for minor variations between replicates.
-
Set the Gain for the Entire Plate: Apply this optimized gain setting for all subsequent measurements of the entire plate. The gain should remain constant across all wells and plates within a single experiment to ensure data comparability.[16]
Protocol 2: Generating a Fluorescein Standard Curve
This protocol is used to calibrate the plate reader and convert arbitrary fluorescence units (RFU) into a standard concentration equivalent, which allows for comparison of data between different instruments.[20]
Objective: To create a standard curve by measuring the fluorescence of a serial dilution of fluorescein.
Materials:
-
Fluorescein sodium salt
-
1X PBS (pH 7.4)
-
Black, clear-bottom 96-well plate
-
Multichannel pipette
Methodology:
-
Prepare Stock Solution: Create a 10X fluorescein stock solution (e.g., 100 µM) by dissolving fluorescein powder in 1X PBS. Ensure it is fully dissolved by vortexing and visual inspection.[20]
-
Prepare 2X Working Solution: Dilute the 10X stock to a 2X working solution (e.g., 20 µM) in PBS.
-
Set Up the Plate:
-
Add 100 µL of 1X PBS to columns 2 through 12 of the 96-well plate (in at least triplicate rows).
-
Add 200 µL of the 2X fluorescein working solution to column 1. This results in a 1X concentration (e.g., 10 µM) in 200 µL.
-
-
Perform Serial Dilutions:
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2.
-
Mix thoroughly by pipetting up and down.
-
Transfer 100 µL from column 2 to column 3.
-
Repeat this 2-fold serial dilution across the plate to column 11. Do not add fluorescein to column 12, which will serve as your PBS-only blank.
-
-
Measure Fluorescence:
-
Place the plate in the reader.
-
Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm (optimal for fluorescein).[20]
-
Set other parameters (e.g., gain, flashes) as determined from optimization experiments.
-
Read the plate.
-
-
Analyze Data:
-
Subtract the average RFU of the blank wells (column 12) from all other wells.
-
Plot the background-subtracted RFU values against the known fluorescein concentrations.
-
Perform a linear regression to generate a standard curve. This curve can now be used to convert RFU values from your experimental samples into an equivalent fluorescein concentration.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving high background fluorescence.
Caption: Decision tree for selecting the optimal read mode for different assay types.
Caption: Key factors that contribute to an improved signal-to-noise ratio.
References
- 1. revvity.com [revvity.com]
- 2. news-medical.net [news-medical.net]
- 3. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 9. researchgate.net [researchgate.net]
- 10. berthold.com [berthold.com]
- 11. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 12. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 13. Fluorescence Microplate Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Calibration Protocol - Plate Reader Fluorescence Calibration with Fluorescein [protocols.io]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. Fluorescence lifetime plate reader: Resolution and precision meet high-throughput - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for inner filter effect in Dabcyl-vnldae-edans experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dabcyl-vnldae-Edans FRET pairs, with a specific focus on correcting for the inner filter effect (IFE).
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect and how does it affect my this compound FRET experiments?
A1: The inner filter effect (IFE) is an experimental artifact that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, causing inaccuracies in your FRET data.[1][2] It arises from the absorption of excitation and/or emitted light by components in the sample.[1][3] In this compound experiments, this can be particularly problematic as both the Dabcyl quencher and potentially other molecules in your sample can absorb light.
There are two types of inner filter effects:
-
Primary Inner Filter Effect: This occurs when a substance in the sample absorbs the excitation light intended for the Edans fluorophore.[1][3] This reduces the amount of light reaching the Edans, leading to lower than expected fluorescence emission.
-
Secondary Inner Filter Effect: This happens when a substance in the sample, often the Dabcyl quencher itself, absorbs the fluorescence emitted by the Edans donor.[1][3]
Failure to correct for the IFE can lead to an underestimation of the true FRET efficiency and incorrect interpretation of binding affinities or enzyme kinetics.
Q2: How can I determine if the inner filter effect is impacting my results?
A2: A common indicator of the inner filter effect is a loss of linearity in the relationship between fluorescence intensity and the concentration of your fluorescent species.[2] To check for this, you can perform a simple dilution experiment:
-
Prepare a dilution series of your Edans-labeled molecule.
-
Measure the fluorescence intensity at each concentration.
-
Plot fluorescence intensity versus concentration.
If the plot is linear, the inner filter effect is likely negligible in that concentration range. If the plot curves downwards at higher concentrations, the inner filter effect is significant and requires correction.[4] It's also good practice to measure the absorbance of your samples at the excitation and emission wavelengths. A general rule of thumb is to keep the absorbance below 0.1 to minimize the IFE.[3][4]
Q3: What is the most straightforward method to correct for the inner filter effect?
A3: The most common and direct method for correcting the inner filter effect involves measuring the absorbance of your sample at the excitation and emission wavelengths and applying a correction factor. The following equation is widely used:
Fcorrected = Fobserved x 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the measured fluorescence intensity.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.
This formula helps to compensate for the light lost due to absorption by other components in the solution.[5]
Troubleshooting Guide
Issue: My fluorescence signal is lower than expected, even at high substrate concentrations.
This could be a classic sign of the primary inner filter effect, where other components in your sample are absorbing the excitation light before it can excite the Edans fluorophore.
Troubleshooting Steps:
-
Measure Full Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of your complete reaction mixture (without the Edans-labeled peptide) from the excitation wavelength through the emission wavelength of Edans. This will help identify any components that are absorbing light in the relevant range.
-
Dilute Your Sample: If possible, dilute your sample to a concentration where the total absorbance at the excitation wavelength is less than 0.1.[2][3] This is the simplest way to mitigate the inner filter effect.
-
Apply Correction Formula: If dilution is not feasible, you must correct for the inner filter effect mathematically using the absorbance values at the excitation and emission wavelengths as described in Q3 of the FAQ.
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect
This protocol describes the steps to correct your fluorescence data for the inner filter effect using absorbance measurements.
Methodology:
-
Prepare your samples for the FRET experiment as you normally would.
-
Measure Fluorescence: In a fluorometer, measure the fluorescence intensity of your samples (Fobserved). Note the excitation and emission wavelengths used.
-
Measure Absorbance: In a spectrophotometer, measure the absorbance of the exact same samples at both the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Calculate the Correction Factor: For each sample, calculate the correction factor using the formula: Correction Factor = 10(Aex + Aem)/2
-
Apply the Correction: Multiply your observed fluorescence intensity by the calculated correction factor to obtain the corrected fluorescence intensity (Fcorrected). Fcorrected = Fobserved x Correction Factor
Data Presentation:
| Sample ID | Observed Fluorescence (Fobserved) | Absorbance at Ex. (Aex) | Absorbance at Em. (Aem) | Correction Factor | Corrected Fluorescence (Fcorrected) |
| Sample 1 | 50,000 | 0.05 | 0.02 | 1.08 | 54,000 |
| Sample 2 | 45,000 | 0.10 | 0.04 | 1.17 | 52,650 |
| Sample 3 | 40,000 | 0.15 | 0.06 | 1.29 | 51,600 |
Visualizations
Caption: Workflow for correcting the inner filter effect.
Caption: The consequence of uncorrected inner filter effect.
References
- 1. srs.tcu.edu [srs.tcu.edu]
- 2. One moment, please... [edinst.com]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 5. researchgate.net [researchgate.net]
Stability of Dabcyl-vnldae-edans in solution and storage conditions
Welcome to the technical support center for the fluorogenic peptide substrate, Dabcyl-vnldae-edans. This guide provides detailed information on stability, storage, and use in experimental settings, along with troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store the lyophilized this compound powder?
A: For optimal stability, the lyophilized powder should be stored at -80°C for long-term storage or -20°C for short-term storage.[1][2] It is crucial to protect the product from moisture and light.[1]
Q2: What is the best way to prepare and store stock solutions?
A: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[3][4] To minimize degradation, prepare a concentrated stock solution (e.g., 10-20 mM), aliquot it into single-use volumes, and store them securely. Avoid repeated freeze-thaw cycles as this can compromise the integrity of the peptide.[2]
Q3: I'm having trouble dissolving the peptide. What can I do?
A: The peptide is highly soluble in DMSO, often up to 100 mg/mL.[1][4] If you experience solubility issues, gentle warming to 37°C or brief sonication can help.[4] It is also recommended to use fresh, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1]
Here is a summary of recommended storage conditions:
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -80°C | Long-term | Sealed, away from moisture and light[1] |
| -20°C | Short-term | Sealed, away from moisture and light[1] | |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles[1][4] |
| -20°C | Up to 1 month | Protect from light[1][2][4] |
Assay Principles
Q4: How does the this compound substrate work?
A: This peptide is an internally quenched fluorogenic substrate designed for measuring protease activity, particularly for 3C-like proteases (3CLpro) from coronaviruses.[2][3] The peptide sequence contains a cleavage site for the enzyme. The fluorophore (Edans) and the quencher (Dabcyl) are positioned at opposite ends of the peptide. In the intact state, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET).[3][5] Upon enzymatic cleavage, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence.[3]
The diagram below illustrates the FRET mechanism for this substrate.
Caption: FRET mechanism of this compound cleavage by a protease.
Experimental Protocols and Parameters
Recommended Spectroscopic Parameters
For accurate detection of the cleaved substrate, use the following wavelength settings as a starting point. Optimal settings may vary slightly depending on the specific buffer system and instrumentation.
| Parameter | Wavelength Range | Recommended |
| Excitation (λex) | 336 - 355 nm | ~340 nm[3][4] |
| Emission (λem) | 490 - 538 nm | ~490 nm[3][5] |
Protocol: Standard Protease Cleavage Assay
This protocol provides a general framework for measuring 3CLpro activity. All steps should be performed on ice, and reactions are typically read in a 96-well or 384-well plate format.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., Phosphate Buffer at pH 7.5).[6]
-
Enzyme Solution: Dilute the protease (e.g., 3CLpro) to the desired concentration in cold assay buffer.
-
Substrate Solution: Dilute the this compound stock solution in assay buffer to a final working concentration. The recommended working concentration is between 20-50 µM.[2]
-
Inhibitor/Compound Solution (Optional): If screening for inhibitors, prepare serial dilutions in assay buffer containing a small, consistent percentage of DMSO.
-
-
Experimental Workflow:
Caption: Standard workflow for a protease activity assay.
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
The initial reaction velocity (v₀) is determined from the slope of the linear portion of the curve.
-
For inhibitor screening, compare the reaction velocities in the presence and absence of the compound to calculate percent inhibition.
-
Troubleshooting Guide
Q5: My fluorescence signal is low or absent, even with the enzyme. What went wrong?
A: Several factors could be responsible. Use the following flowchart to diagnose the issue.
Caption: Troubleshooting flowchart for low fluorescence signal.
Q6: I see a high background signal in my 'no enzyme' control wells. What could be the cause?
A: High background fluorescence can indicate premature degradation of the substrate.
-
Substrate Instability: Ensure the substrate has been stored correctly and protected from light.[2] Spontaneous hydrolysis can occur over time, especially if the solution is not fresh or has been stored improperly.
-
Contamination: The assay buffer or other reagents may be contaminated with a substance that either fluoresces in the same range or has proteolytic activity.
-
Inner Filter Effect: At very high substrate concentrations, the compound itself can absorb excitation or emission light, leading to artifacts.[7][8] Ensure you are using the substrate within the recommended concentration range (20-50 µM).[2]
Q7: My results are not reproducible between experiments. How can I improve consistency?
A: Reproducibility issues often stem from minor variations in protocol execution.
-
Consistent Reagent Handling: Use single-use aliquots for both the enzyme and the substrate to avoid degradation from multiple freeze-thaw cycles.[2][4]
-
Precise Pipetting: Ensure pipettes are calibrated and that you are using consistent technique, especially when preparing serial dilutions of inhibitors.
-
Temperature Control: Keep enzyme and substrate solutions on ice at all times and ensure the reaction plate equilibrates to the assay temperature before reading.
-
Use of Fresh Reagents: Always use freshly prepared dilutions of the enzyme and substrate for each experiment.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ubpbio.com [ubpbio.com]
- 3. Dabcyl-ktsavlqsgfrkme-edans | 730985-86-1 | Benchchem [benchchem.com]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Enzyme Concentration Variability in Kinetic Assays: A Technical Support Center
For researchers, scientists, and drug development professionals, achieving reproducible and reliable results in enzyme kinetic assays is paramount. A significant source of variability in these assays stems from inconsistencies in enzyme concentration. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize this variability and ensure the integrity of your experimental data.
Troubleshooting Guides
This section addresses common problems encountered during enzyme kinetic assays that can be attributed to variability in enzyme concentration.
High Variability Between Replicates
Question: My replicate wells or tubes show high variability in enzyme activity. What could be the cause?
Answer: High variability between replicates is a common issue and can often be traced back to several factors related to enzyme handling and assay setup.
-
Inconsistent Pipetting: Pipetting technique is a critical source of error. Variations in the volume of the enzyme solution added to each replicate will directly impact the final enzyme concentration and, consequently, the reaction rate. Ensure your pipettes are properly calibrated and use consistent technique for all samples.[1]
-
Improper Mixing: Failure to thoroughly mix the enzyme stock solution before aliquoting or the reaction mixture after adding the enzyme can lead to concentration gradients and inconsistent results.
-
Edge Effects in Microplates: In 96-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the reactants, including the enzyme, leading to artificially higher activity.[2] To mitigate this, avoid using the outer wells or ensure the plate is properly sealed during incubation.
-
Temperature Gradients: Inconsistent temperatures across a plate or between tubes can lead to variability in enzyme activity. Ensure uniform temperature control during incubation.
Low or No Enzyme Activity
Question: I am observing very low or no enzyme activity in my assay. What should I check?
Answer: Low or no activity can be alarming, but it is often a resolvable issue related to the enzyme's integrity or the assay conditions.
-
Improper Enzyme Storage: Enzymes are sensitive to temperature fluctuations. Most enzymes should be stored at low temperatures (e.g., -20°C or -80°C) in a buffer containing a cryoprotectant like glycerol.[3] Repeated freeze-thaw cycles can lead to denaturation and loss of activity.[4] It is best practice to aliquot enzymes into smaller, single-use volumes.
-
Incorrect Buffer pH or Ionic Strength: Every enzyme has an optimal pH range for activity.[5][6] A deviation from this optimum can lead to a significant decrease in or complete loss of function.[5][6][7] Ensure your assay buffer is at the correct pH and ionic strength.
-
Presence of Inhibitors: Contaminants in your sample or reagents, such as heavy metals or chelating agents like EDTA, can inhibit enzyme activity.
-
Expired or Degraded Enzyme: Always check the expiration date of your enzyme. Over time, enzymes can lose activity even when stored properly.
Inconsistent Batch-to-Batch Results
Question: I am seeing significant differences in my results when I use a new batch of enzyme. How can I address this?
Answer: Batch-to-batch variability is a known challenge. Here’s how to manage it:
-
Enzyme Concentration Verification: Do not assume the concentration provided by the manufacturer is exact. It is crucial to determine the protein concentration of each new batch of enzyme yourself using a reliable method like the Bradford or BCA assay.
-
Activity Assay Standardization: Perform a standardized activity assay for each new batch to determine its specific activity (units of activity per mg of protein). This will allow you to normalize the amount of enzyme used in your kinetic assays based on activity rather than just volume or mass.
-
Use of a Reference Standard: If possible, use a well-characterized internal reference standard lot of the enzyme to compare the activity of new batches.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions related to minimizing enzyme concentration variability.
Q1: How critical is temperature control for enzyme stability and activity?
A1: Temperature is a critical factor. As a general rule, a 10°C rise in temperature can increase the activity of most enzymes by 50-100%. Conversely, even a small variation of 1-2°C can introduce a 10-20% change in the results.[8] Above the optimal temperature, enzymes will begin to denature and lose activity. For storage, most enzymes require temperatures of -20°C or lower to maintain long-term stability.
Q2: What is the best way to prepare my enzyme stock solution?
A2: When you receive a concentrated stock of a lyophilized enzyme, it's best to reconstitute it in the recommended buffer to a concentration that is convenient for making further dilutions. After reconstitution, gently mix the solution by inversion or flicking the tube; do not vortex vigorously as this can cause denaturation. It is highly recommended to then create smaller, single-use aliquots to avoid repeated freeze-thaw cycles of the main stock.
Q3: How can I accurately determine the concentration of my enzyme?
A3: Accurate determination of the enzyme concentration is fundamental. Methods like the Bicinchoninic Acid (BCA) assay or the Bradford assay are commonly used colorimetric methods to quantify total protein concentration. These assays rely on creating a standard curve with a protein of known concentration, such as bovine serum albumin (BSA), to determine the concentration of your unknown enzyme sample.
Q4: What are "edge effects" in a microplate, and how can I avoid them?
A4: "Edge effects" refer to the phenomenon where the wells on the periphery of a microplate behave differently from the interior wells, often due to increased evaporation.[2] This can lead to an increase in the concentration of reactants, including the enzyme, resulting in higher and more variable readings in the outer wells. To avoid this, you can:
-
Fill the outer wells with a blank solution (e.g., buffer or water) and not use them for your experimental samples.
-
Use plate sealers to minimize evaporation during incubation steps.
-
Ensure a humid environment in the incubator.
Q5: How does pipetting technique contribute to variability?
A5: Inconsistent pipetting is a major source of error in any assay.[1] To minimize variability:
-
Ensure your pipettes are regularly calibrated.
-
Use the correct pipette for the volume you are dispensing.
-
Use a consistent speed and pressure when aspirating and dispensing liquids.
-
Pre-wet the pipette tip by aspirating and dispensing the liquid back into the reservoir a few times before taking the volume for your assay.
-
For viscous solutions like those containing glycerol, use a reverse pipetting technique.
Data Presentation
To illustrate the impact of common sources of variability, the following tables provide a summary of expected quantitative effects.
Table 1: Illustrative Impact of Temperature Fluctuation on Enzyme Activity
| Temperature Deviation from Optimum | Expected Decrease in Enzyme Activity (%) |
| ± 1°C | 5 - 10% |
| ± 2°C | 10 - 20%[8] |
| ± 5°C | 30 - 50% |
| > ± 10°C | > 70% (potential for denaturation) |
Table 2: Impact of Pipetting Inaccuracy on Coefficient of Variation (CV%)
The Coefficient of Variation (CV%) is a measure of the relative variability of your data and is calculated as: CV% = (Standard Deviation / Mean) * 100. An acceptable intra-assay CV is typically below 10%, while an inter-assay CV should be below 15%.[9]
| Pipetting Error (Inaccuracy) | Example Replicate Values (Units) | Mean | Standard Deviation | CV% |
| Low (±1%) | 10.1, 10.0, 9.9 | 10.0 | 0.1 | 1.0% |
| Moderate (±5%) | 10.5, 9.8, 10.2 | 10.17 | 0.36 | 3.5% |
| High (±10%) | 11.0, 9.5, 10.8 | 10.43 | 0.81 | 7.8% |
| Very High (±20%) | 12.0, 8.5, 11.5 | 10.67 | 1.89 | 17.7% |
Note: This table is illustrative. The actual CV% will depend on the specific assay and the magnitude of other contributing errors.
Table 3: Influence of pH on Enzyme Activity
Each enzyme has a specific optimal pH at which it functions most efficiently. Deviations from this optimum can drastically reduce activity.
| Enzyme | Optimal pH |
| Pepsin | 1.5 - 2.5 |
| Trypsin | 8.0 - 9.0 |
| Salivary Amylase | 6.7 - 7.0 |
| Alkaline Phosphatase | 8.0 - 10.0 |
Data compiled from various sources.[5]
Experimental Protocols
Protocol 1: Bicinchoninic Acid (BCA) Assay for Protein Concentration Determination
This protocol provides a method for determining the total protein concentration of a sample.
Materials:
-
BCA Assay Kit (Reagent A and Reagent B)
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm
-
Precision pipettes and tips
-
Your enzyme sample
Procedure:
-
Preparation of Standards: Prepare a serial dilution of the BSA standard to create a standard curve. A typical range is 2000 µg/mL down to 25 µg/mL, plus a blank (0 µg/mL) containing only the dilution buffer.
-
Sample Preparation: Dilute your enzyme sample to fall within the range of the standard curve.
-
Assay Plate Setup: Add 25 µL of each standard and unknown sample in triplicate to the wells of the 96-well plate.
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit manufacturer's instructions (typically a 50:1 ratio).
-
Reaction Incubation: Add 200 µL of the working reagent to each well. Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the concentration of your enzyme sample.
-
Protocol 2: General Kinetic Assay using a Spectrophotometer
This protocol outlines the general steps for performing a continuous enzyme kinetic assay.
Materials:
-
Enzyme solution
-
Substrate solution
-
Assay buffer
-
Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength for monitoring the product formation or substrate consumption. Set the temperature of the cuvette holder to the optimal temperature for your enzyme.
-
Reagent Preparation: Prepare all reagents (buffer, substrate, and enzyme) and allow them to equilibrate to the assay temperature.
-
Assay Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer and the substrate solution. The final component to be added should be the enzyme to initiate the reaction.
-
Blank Measurement: Place the cuvette with the reaction mixture (without the enzyme) into the spectrophotometer and zero the instrument.
-
Initiate the Reaction: Remove the cuvette, add the appropriate volume of the enzyme solution, mix quickly but gently by inverting the cuvette with a cap or by pipetting up and down, and immediately place the cuvette back into the spectrophotometer.
-
Data Acquisition: Start the kinetic measurement immediately. Record the absorbance at regular time intervals for a specified duration. Ensure you are measuring the initial linear rate of the reaction.
-
Data Analysis:
-
Plot absorbance versus time.
-
Determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the curve.
-
The rate of reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product or substrate, c is the concentration, and l is the path length of the cuvette.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting.
Caption: Workflow for determining enzyme concentration using the BCA assay.
Caption: General workflow for a spectrophotometric enzyme kinetic assay.
Caption: A decision tree for troubleshooting high variability in enzyme assays.
References
- 1. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 2. arp1.com [arp1.com]
- 3. melp.nl [melp.nl]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 7. thenational.academy [thenational.academy]
- 8. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. salimetrics.com [salimetrics.com]
Validation & Comparative
A Head-to-Head Comparison: Dabcyl-vnldae-edans vs. Ac-DEVD-AMC for Caspase-3 Detection
For researchers, scientists, and drug development professionals, the accurate detection of caspase-3 activity is a cornerstone of apoptosis research. The choice of substrate for this critical measurement can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used fluorogenic substrates: the FRET-based Dabcyl-vnldae-edans and the single-fluorophore Ac-DEVD-AMC, supported by experimental data and detailed protocols.
Principle of Detection
This compound operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the Edans fluorophore's emission is quenched by the proximity of the Dabcyl quencher. Upon cleavage of the intervening VNLDAE peptide sequence by active caspase-3, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Ac-DEVD-AMC is a fluorogenic substrate where the fluorophore 7-amino-4-methylcoumarin (AMC) is covalently linked to the caspase-3 recognition sequence DEVD. In this configuration, the AMC fluorescence is quenched. Cleavage by caspase-3 releases the free AMC, resulting in a significant increase in fluorescence.
Performance Comparison
| Parameter | This compound | Ac-DEVD-AMC |
| Detection Principle | Fluorescence Resonance Energy Transfer (FRET) | Fluorogenic (single fluorophore release) |
| Peptide Sequence | VNLDAE | DEVD |
| Fluorophore | EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | AMC (7-amino-4-methylcoumarin) |
| Quencher | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | N/A |
| Excitation Wavelength | ~340 nm | ~380 nm[1][2] |
| Emission Wavelength | ~490 nm | ~460 nm[1][2] |
| Reported Km for Caspase-3 | Data not available in searched literature | ~10 µM[1][3] |
| Specificity | Potentially higher due to longer recognition sequence | Known to have some cross-reactivity with other caspases, such as caspase-7.[4] |
| Sensitivity | Dependent on FRET efficiency and background fluorescence | Generally high sensitivity |
Experimental Protocols
Caspase-3 Activity Assay using this compound (General FRET-based Protocol)
1. Reagent Preparation:
- Prepare a stock solution of this compound in DMSO.
- Prepare a 2X reaction buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT).
2. Assay Procedure:
- Induce apoptosis in your cell line of interest using a known stimulus. A negative control of non-induced cells should be run in parallel.
- Lyse the cells using a suitable lysis buffer on ice.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the cell lysate.
- In a 96-well plate, add cell lysate (typically 50-100 µg of total protein) to each well.
- Add the this compound substrate to a final concentration of 10-20 µM.
- Bring the total volume to 100 µL with 1X reaction buffer.
- Incubate the plate at 37°C, protected from light.
- Measure the fluorescence at various time points using a microplate reader with excitation at ~340 nm and emission at ~490 nm.
Caspase-3 Activity Assay using Ac-DEVD-AMC
1. Reagent Preparation:
- Reconstitute Ac-DEVD-AMC in DMSO to create a stock solution (e.g., 10 mM).[5]
- Prepare a 2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 100 mM NaCl, 4 mM DTT, 2 mM EDTA, 20% glycerol).[4]
- Prepare a Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).[5]
2. Assay Procedure:
- Induce apoptosis in the target cells. Include a non-induced control group.
- Harvest and wash the cells with ice-cold PBS.
- Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[6]
- Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute and collect the supernatant.[7]
- Measure the protein concentration of the lysate.
- In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[7]
- Add 50 µL of 2X Reaction Buffer to each well.[7]
- Add 5 µL of the 4 mM Ac-DEVD-AMC stock solution (final concentration 200 µM).[7]
- Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
- Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 430-460 nm.[1]
Signaling Pathway and Experimental Workflow
The activation of caspase-3 is a key event in the apoptotic cascade, triggered by both intrinsic and extrinsic pathways.
The following diagram illustrates the general experimental workflow for a caspase-3 activity assay.
Conclusion
Both this compound and Ac-DEVD-AMC are effective substrates for the detection of caspase-3 activity. The choice between them may depend on the specific requirements of the experiment. Ac-DEVD-AMC is a widely used and well-characterized substrate with a known Km value, making it suitable for kinetic studies. This compound, with its longer peptide recognition sequence, may offer higher specificity, which could be advantageous in complex biological samples where cross-reactivity with other caspases is a concern. Researchers should consider factors such as the desired level of specificity, the need for kinetic data, and the instrumentation available when selecting the most appropriate substrate for their caspase-3 activity assays.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating Caspase-3 Activity: A Comparative Guide to Substrate Cleavage Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. This guide provides a detailed comparison of the FRET-based substrate, Dabcyl-vnldae-edans, with established chromogenic and fluorogenic alternatives for the validation of purified caspase-3 activity.
The executioner caspase-3 is a critical mediator of programmed cell death, making its activity a key biomarker in studies ranging from developmental biology to cancer therapeutics.[1] The validation of caspase-3 activity in vitro often relies on the enzymatic cleavage of synthetic peptide substrates. This guide focuses on the principles and practicalities of using this compound and compares its utility against widely-used substrates.
Principles of Caspase-3 Substrate Cleavage Assays
Caspase-3 recognizes and cleaves a specific tetrapeptide motif, most commonly Asp-Glu-Val-Asp (DEVD).[1][2] Synthetic substrates are designed to incorporate this sequence, linked to a reporter molecule that generates a detectable signal upon cleavage.
-
FRET (Förster Resonance Energy Transfer) Substrates: The this compound substrate utilizes the Dabcyl (quencher) and EDANS (fluorophore) FRET pair. In the intact peptide, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence. Upon cleavage of the peptide by caspase-3, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Fluorogenic Substrates: These substrates, such as Acetyl-DEVD-7-amino-4-methylcoumarin (Ac-DEVD-AMC), consist of the caspase-3 recognition sequence linked to a fluorescent molecule (AMC). Cleavage releases the free fluorophore, which exhibits a significant increase in fluorescence intensity.
-
Chromogenic Substrates: Substrates like Acetyl-DEVD-p-nitroanilide (Ac-DEVD-pNA) incorporate a chromophore (pNA). When cleaved by caspase-3, the released pNA can be detected by its absorbance at 405 nm.[3]
Comparative Analysis of Caspase-3 Substrates
| Substrate | Principle | Reporter Group | Detection Method | Typical Km (µM) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Advantages | Disadvantages |
| This compound | FRET | Dabcyl (quencher) & EDANS (fluorophore) | Fluorescence (increase upon cleavage) | Not available | Not available | High signal-to-noise ratio; Continuous assay | Specific kinetic data for this sequence is not readily available; Potential for inner filter effects at high concentrations |
| Ac-DEVD-AMC | Fluorogenic | 7-amino-4-methylcoumarin (AMC) | Fluorescence (increase upon cleavage) | ~9.7 - 10 | High | High sensitivity; Well-characterized kinetics | Requires a fluorometer; Potential for photobleaching |
| Ac-DEVD-pNA | Chromogenic | p-nitroanilide (pNA) | Absorbance (405 nm) | ~10 - 20 | Moderate | Simple, colorimetric readout; Does not require a fluorometer | Lower sensitivity compared to fluorescent methods; Less suitable for high-throughput screening |
Note: The kinetic parameters for Ac-DEVD-AMC and Ac-DEVD-pNA are based on published data. The performance of this compound is inferred from the general properties of Dabcyl/EDANS FRET substrates.
Experimental Workflow and Protocols
The following sections provide a detailed workflow and protocols for validating the cleavage of this compound by purified caspase-3, alongside a comparative protocol for the widely used fluorogenic substrate, Ac-DEVD-AMC.
Experimental Workflow
References
Comparative Analysis of Dabcyl-VNLDAE-EDANS Cross-Reactivity with Caspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorogenic substrate Dabcyl-VNLDAE-EDANS, focusing on its cross-reactivity with various caspases. The VNLDAE peptide sequence contains the VEID motif, which is recognized as a preferred cleavage site for caspase-6. This document summarizes the available data on its specificity, provides a detailed experimental protocol for assessing cross-reactivity, and illustrates relevant biological and experimental workflows.
Data on Substrate Specificity
The peptide substrate this compound is designed as a tool for measuring caspase activity. Its core recognition sequence, VNLDAE, is cleaved by caspases after the second aspartate residue. The specificity of this cleavage is largely determined by the four amino acids preceding the cleavage site (the P4-P1 positions), which in this substrate are VNLD. However, the search for comprehensive, quantitative, side-by-side comparisons of this compound cleavage across a full panel of caspases did not yield a complete dataset. The literature strongly indicates that substrates containing the VEID tetrapeptide sequence are preferentially cleaved by caspase-6. Some level of cross-reactivity with other caspases, such as caspase-8 and caspase-3, has been noted, but often with significantly lower efficiency.
Below is a table summarizing the known specificity of the related and well-characterized VEID motif. It is important to note that the flanking amino acids in the this compound substrate may influence the precise kinetic parameters.
| Caspase | Optimal Recognition Motif | Cleavage of VEID-containing Substrates | Notes |
| Caspase-6 | VEID | High | The VEID sequence is the optimal cleavage motif for caspase-6. |
| Caspase-1 | (W/Y)EHD | Low / Minimal | Prefers bulky aromatic residues at the P4 position. |
| Caspase-2 | VDVAD | Low / Minimal | Shows a preference for Val at P4 and Ala at P2. |
| Caspase-3 | DEVD | Low to Moderate | While preferring Asp at P4, some cross-reactivity on VEID has been observed. |
| Caspase-4 | LEVD | Low / Minimal | Part of the inflammatory caspases with distinct specificity. |
| Caspase-5 | (L/W)EHD | Low / Minimal | Similar to caspase-1 and -4 in substrate preference. |
| Caspase-7 | DEVD | Low to Moderate | Shares similar specificity with caspase-3. |
| Caspase-8 | (L/I)ETD | Moderate | Shows a preference for Leu or Ile at P4 and Glu at P3, leading to some potential cross-reactivity with VEID. |
| Caspase-9 | LEHD | Low / Minimal | Prefers Leu at the P4 position. |
Note: The relative activities are qualitative descriptions based on available literature. For precise quantification, direct experimental comparison is necessary as outlined in the protocol below.
Experimental Protocols
This section details a standardized protocol for determining the cross-reactivity of a fluorogenic caspase substrate like this compound.
Objective: To quantify the rate of cleavage of the this compound substrate by a panel of purified active caspases.
Materials:
-
This compound substrate
-
Purified, active recombinant caspases (e.g., Caspase-1, -2, -3, -4, -6, -7, -8, -9)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation at ~340 nm and emission at ~490 nm filters.
-
Purified water and standard laboratory pipettes and reagents.
Procedure:
-
Preparation of Reagents:
-
Reconstitute the this compound substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.
-
Dilute the substrate stock solution in Caspase Assay Buffer to a 2X working concentration (e.g., 100 µM).
-
Dilute each active caspase to a 2X working concentration in Caspase Assay Buffer. The optimal concentration should be determined empirically but a starting point of 20 nM can be used.
-
-
Assay Setup:
-
On a 96-well black microplate, add 50 µL of the 2X caspase solutions to individual wells. Include a "buffer only" control for background fluorescence.
-
To initiate the reaction, add 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL. The final substrate concentration will be 50 µM and the final caspase concentration will be 10 nM.
-
-
Data Acquisition:
-
Immediately place the microplate into a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 1-2 hours. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.
-
-
Data Analysis:
-
For each caspase, plot the RFU values against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the "buffer only" control from the slope of each caspase reaction to correct for background fluorescence and substrate autohydrolysis.
-
Compare the corrected reaction velocities for each caspase to determine the relative cross-reactivity. The activity of caspase-6 can be set to 100% and the activities of other caspases expressed as a percentage of caspase-6 activity.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing caspase cross-reactivity and the signaling pathway involving caspase-6.
Caption: Experimental workflow for assessing caspase substrate cross-reactivity.
Caption: Apoptotic signaling pathways leading to the activation of caspase-6.
A Head-to-Head Comparison of Commercial Caspase Assays: Featuring the Dabcyl-VDVAD-EDANS FRET Assay
For researchers, scientists, and drug development professionals navigating the landscape of apoptosis detection, this guide provides an objective comparison of commercially available caspase assays. We delve into the performance and protocols of various assay formats, with a special focus on the Förster Resonance Energy Transfer (FRET)-based Dabcyl-VDVAD-EDANS assay for caspase-2.
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Their activation is a hallmark of programmed cell death, making them critical targets for research in numerous fields, including oncology, neurodegenerative diseases, and immunology. Consequently, a variety of assays have been developed to measure caspase activity, each with its own set of advantages and limitations. This guide will compare the principles, performance, and protocols of four major types of caspase-2 assays: FRET-based, fluorometric, colorimetric, and bioluminescent assays.
Principles of Caspase Detection
The core of most caspase assays lies in the recognition of a specific amino acid sequence by the activated caspase. For caspase-2, a key initiator caspase, the preferred recognition sequence is Val-Asp-Val-Ala-Asp (VDVAD). Commercial assays typically utilize a synthetic peptide containing this sequence linked to a reporter molecule. The cleavage of this peptide by active caspase-2 results in a detectable signal.
-
FRET-Based Assays (e.g., Dabcyl-VDVAD-EDANS): These assays employ a substrate peptide labeled with a fluorophore (e.g., EDANS) and a quencher (e.g., Dabcyl) at opposite ends. In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage by caspase-2, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
-
Fluorometric Assays (e.g., Ac-VDVAD-AFC): A fluorogenic substrate, such as AFC (7-amino-4-trifluoromethylcoumarin), is conjugated to the VDVAD peptide. On its own, the substrate is weakly fluorescent. However, after cleavage by caspase-2, the free AFC molecule exhibits strong fluorescence at a distinct wavelength.
-
Colorimetric Assays (e.g., Ac-VDVAD-pNA): These assays use a chromophore, typically p-nitroaniline (pNA), attached to the peptide substrate. Cleavage by caspase-2 releases pNA, which produces a yellow color that can be quantified by measuring its absorbance.
-
Bioluminescent Assays (e.g., Caspase-Glo® 2): These highly sensitive assays utilize a pro-luciferin substrate containing the caspase recognition sequence. When cleaved by active caspase, the substrate is converted into a substrate for luciferase, which in turn generates a stable "glow-type" luminescent signal.
Performance Comparison of Caspase-2 Assays
The choice of a caspase assay often depends on the specific experimental needs, such as the required sensitivity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of the different caspase-2 assay formats.
| Assay Type | Principle | Typical Substrate | Detection Method | Sensitivity | Dynamic Range | Throughput | Instrumentation |
| FRET | Förster Resonance Energy Transfer | Dabcyl-VDVAD-EDANS | Fluorescence (Ratio) | Moderate to High | Moderate | High | Fluorometer |
| Fluorometric | Fluorophore Release | Ac-VDVAD-AFC | Fluorescence | High | Wide | High | Fluorometer |
| Colorimetric | Chromophore Release | Ac-VDVAD-pNA | Absorbance | Low to Moderate | Narrow | High | Spectrophotometer/Plate Reader |
| Bioluminescent | Luciferase-mediated light production | Pro-luciferin-VDVAD | Luminescence | Very High | Very Wide | High | Luminometer |
Experimental Protocols at a Glance
While specific protocols vary between manufacturers, the general workflow for each assay type is outlined below.
General Experimental Workflow
A generalized workflow for caspase activity assays.
Detailed Methodologies
1. Dabcyl-VDVAD-EDANS (FRET) Assay
-
Reagent Preparation: Reconstitute the Dabcyl-VDVAD-EDANS substrate in DMSO to prepare a stock solution. Prepare a reaction buffer containing a reducing agent like DTT.
-
Assay Reaction: In a microplate, add the cell lysate to the reaction buffer.
-
Initiate Reaction: Add the FRET substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for EDANS (typically ~340 nm excitation and ~490 nm emission). Readings can be taken kinetically or as an endpoint measurement.
2. Ac-VDVAD-AFC (Fluorometric) Assay
-
Reagent Preparation: Prepare a stock solution of the Ac-VDVAD-AFC substrate in DMSO. Prepare an assay buffer, often containing DTT.
-
Assay Reaction: Add cell lysate to the assay buffer in a microplate.
-
Initiate Reaction: Add the fluorometric substrate to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
3. Ac-VDVAD-pNA (Colorimetric) Assay
-
Reagent Preparation: Reconstitute the Ac-VDVAD-pNA substrate in DMSO. Prepare a reaction buffer.
-
Assay Reaction: Add the cell lysate to the reaction buffer in a microplate.
-
Initiate Reaction: Add the colorimetric substrate to each well.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
4. Caspase-Glo® 2 (Bioluminescent) Assay
-
Reagent Preparation: Reconstitute the Caspase-Glo® 2 Reagent with the provided buffer.
-
Assay Reaction: Add the Caspase-Glo® 2 Reagent directly to the cell culture wells or to the cell lysate in a microplate. The reagent contains components for both cell lysis and the caspase reaction.
-
Incubation: Incubate at room temperature for 30 minutes to 2 hours.
-
Measurement: Measure the luminescence using a luminometer.
Caspase Signaling Pathway
Understanding the context in which caspases are activated is crucial for interpreting assay results. The following diagram illustrates the major apoptotic signaling pathways leading to caspase activation.
Major signaling pathways leading to caspase activation and apoptosis.
Choosing the Right Caspase Assay
The selection of an appropriate caspase assay is a critical decision that can significantly impact the outcome and interpretation of your research. The following decision tree provides a logical framework for choosing the most suitable assay based on your experimental requirements.
A decision-making guide for selecting the appropriate caspase assay.
Conclusion
The Dabcyl-VDVAD-EDANS FRET assay offers a robust and sensitive method for the kinetic analysis of caspase-2 activity. However, the optimal choice of a caspase assay is contingent on the specific research question, available resources, and desired throughput. For unparalleled sensitivity, bioluminescent assays like the Caspase-Glo® 2 assay are the gold standard. Standard fluorometric assays provide a good balance of sensitivity and cost-effectiveness, while colorimetric assays offer a simple and accessible option for initial screenings or when high sensitivity is not paramount. By carefully considering the performance characteristics and experimental requirements outlined in this guide, researchers can confidently select the most appropriate tool to unravel the intricate role of caspases in cellular life and death.
Confirming Caspase-3 Activation: A Comparison of FRET-Based Assays and Western Blotting
For researchers, scientists, and drug development professionals investigating apoptosis, accurate detection of caspase-3 activation is paramount. While Förster Resonance Energy Transfer (FRET) assays, such as those using the Dabcyl-GDEVD-EDANS substrate, offer a convenient method for measuring caspase-3 activity, Western blotting remains the gold standard for confirming the specific cleavage of the enzyme. This guide provides a detailed comparison of these two techniques, including experimental protocols and data presentation, to aid in the robust assessment of apoptosis.
Introduction to Caspase-3 and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process characterized by a series of morphological and biochemical events. Central to this process is a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and, upon receiving apoptotic signals, are cleaved to become active enzymes.[1] Caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, ultimately leading to the dismantling of the cell.[2][3] Therefore, detecting the activation of caspase-3 is a reliable indicator of apoptosis.
Two primary methods for assessing caspase-3 activation are FRET-based activity assays and Western blotting for the detection of cleaved caspase-3. FRET assays measure the enzymatic activity of caspase-3 in real-time, while Western blotting provides a semi-quantitative assessment of the presence of the cleaved, active form of the enzyme.[4][5]
Comparison of Methodologies
| Feature | Dabcyl-GDEVD-EDANS FRET Assay | Western Blot for Cleaved Caspase-3 |
| Principle | Measurement of fluorescence generated upon cleavage of a FRET substrate by active caspase-3. | Immunodetection of the cleaved fragments of caspase-3 following size-based separation by gel electrophoresis. |
| Information Provided | Enzymatic activity of caspase-3. | Presence and relative abundance of the cleaved (active) form of caspase-3.[6] |
| Throughput | High-throughput, suitable for multi-well plate formats.[7] | Lower throughput, requires more hands-on time per sample. |
| Quantification | Quantitative measurement of enzyme kinetics. | Semi-quantitative, based on band intensity relative to a loading control.[8] |
| Specificity | Relies on the specificity of the DEVD peptide sequence for caspase-3. Other caspases may show some activity. | Highly specific due to the use of antibodies that recognize the cleaved form of caspase-3.[6] |
| Confirmation | Provides functional data on enzyme activity. | Confirms the proteolytic processing of the caspase-3 zymogen.[9] |
Experimental Protocols
Dabcyl-GDEVD-EDANS Caspase-3 FRET Assay
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Sample Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a negative control of untreated cells.
-
Prepare cell lysates by resuspending 1-2 x 10^6 cells in 50 µL of chilled cell lysis buffer.[10]
-
Incubate the lysates on ice for 10 minutes.[11]
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[11]
-
Collect the supernatant containing the cytosolic extract.
-
-
Assay Procedure:
-
Prepare a reaction buffer containing DTT.[11]
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 50 µL of your cell lysate (containing 50-200 µg of protein) to the wells.
-
Add 5 µL of the Dabcyl-GDEVD-EDANS substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
-
Data Acquisition:
-
Measure fluorescence using a fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm.
-
The increase in fluorescence intensity is proportional to the caspase-3 activity in the sample.
-
Western Blot for Cleaved Caspase-3
This protocol provides a standard framework for the immunodetection of cleaved caspase-3.
-
Sample Preparation and Protein Quantification:
-
Prepare cell lysates as described for the FRET assay.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., recognizing the p17/p19 fragments) overnight at 4°C.[12] The inactive procaspase-3 appears at approximately 35 kDa, while the active, cleaved fragments are typically observed at 17 kDa and 19 kDa.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
-
Capture the image using a chemiluminescence detection system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as GAPDH.[12]
-
Perform densitometric analysis of the bands to semi-quantify the amount of cleaved caspase-3 relative to the loading control.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for confirming its activation.
Caption: Caspase-3 activation signaling pathway.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Real-time visualization of caspase-3 activation by fluorescence resonance energy transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ex vivo imaging of active caspase 3 by a FRET-based molecular probe demonstrates the cellular dynamics and localization of the protease in cerebellar granule cells and its regulation by the apoptosis-inhibiting protein survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. abcam.com [abcam.com]
- 12. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 13. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Safety Operating Guide
Personal protective equipment for handling Dabcyl-vnldae-edans
This guide provides crucial safety and logistical information for the handling and disposal of the fluorescent-labeled peptide Dabcyl-vnldae-edans. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory personnel.
Personal Protective Equipment (PPE)
While specific hazard data for this compound is not available, the precautionary principle dictates the use of standard laboratory personal protective equipment. Based on the safety data sheets of analogous Dabcyl and EDANS-containing peptides, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols of the substance, which may cause irritation and redness. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact, which could lead to mild irritation at the site of contact. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Not generally required under normal use with good ventilation | May be necessary if handling large quantities, generating dust or aerosols, or if working in a poorly ventilated area. Material may be irritating to the mucous membranes and upper respiratory tract.[1] |
Operational Plan: Handling and Storage
1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the substance in powdered form or preparing stock solutions.
2. Safe Handling Practices:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Use designated equipment and utensils for handling the substance.
-
After handling, wash hands thoroughly.
3. Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place to protect it from light and moisture.
-
Follow the manufacturer's specific storage temperature recommendations.
Emergency Procedures and First Aid
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1] Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation occurs, seek medical advice. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting.[1] Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Product: Collect in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Dispose of items such as gloves, pipette tips, and empty vials as chemical waste.
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
